molecular formula C7H7ClN2O B11756459 1-(4-Amino-6-chloropyridin-3-YL)ethanone

1-(4-Amino-6-chloropyridin-3-YL)ethanone

カタログ番号: B11756459
分子量: 170.59 g/mol
InChIキー: KFEBXWYWHBDKMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(4-Amino-6-chloropyridin-3-YL)ethanone is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Amino-6-chloropyridin-3-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-6-chloropyridin-3-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H7ClN2O

分子量

170.59 g/mol

IUPAC名

1-(4-amino-6-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-3-10-7(8)2-6(5)9/h2-3H,1H3,(H2,9,10)

InChIキー

KFEBXWYWHBDKMM-UHFFFAOYSA-N

正規SMILES

CC(=O)C1=CN=C(C=C1N)Cl

製品の起源

United States

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 1-(4-Amino-6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-fidelity synthesis of 1-(4-Amino-6-chloropyridin-3-yl)ethanone , a critical pharmacophore in the development of next-generation Janus Kinase (JAK) inhibitors and fused tricyclic systems (e.g., pyrido[4,3-d]pyrimidines).

While structurally analogous to pyrimidine intermediates used in Tofacitinib manufacturing, this pyridine derivative presents unique regioselectivity challenges. The primary synthetic hurdle is differentiating between the C4 and C6 electrophilic sites on the pyridine ring during nucleophilic aromatic substitution (


).

This whitepaper establishes a scalable, three-stage protocol prioritizing regiocontrol, impurity management, and process safety.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the electronic differentiation of the pyridine ring. The target molecule is accessed via a Regioselective Amination of the corresponding dichloro-ketone precursor.[1][2]

Strategic Logic
  • Target: 1-(4-Amino-6-chloropyridin-3-yl)ethanone.[3]

  • Primary Disconnection: C4-N bond formation via

    
    .
    
  • Key Intermediate: 1-(4,6-Dichloropyridin-3-yl)ethanone.

  • Starting Material: 4,6-Dihydroxynicotinic acid ethyl ester (commercially available and inexpensive).

Regioselectivity Rationale

The success of this route hinges on the reactivity difference between the chlorine atoms at C4 and C6:

  • C4-Cl: Activated by the gamma-position of the pyridine nitrogen and, crucially, the ortho-position of the electron-withdrawing acetyl group.

  • C6-Cl: Activated by the alpha-position of the pyridine nitrogen but is meta to the acetyl group.

Retrosynthesis Target Target: 1-(4-Amino-6-chloropyridin-3-yl)ethanone Intermediate Intermediate: 1-(4,6-Dichloropyridin-3-yl)ethanone Target->Intermediate Selective SNAr (NH3) Precursor Precursor: 4,6-Dichloronicotinoyl Chloride Intermediate->Precursor Weinreb Amide / Grignard Start Starting Material: 4,6-Dihydroxynicotinic Acid Ethyl Ester Precursor->Start Chlorination (POCl3)

Figure 1: Retrosynthetic tree illustrating the linear construction of the core from 4,6-dihydroxynicotinic acid derivatives.

Detailed Experimental Protocol

Stage 1: Synthesis of 4,6-Dichloronicotinoyl Chloride

Objective: Convert the dihydroxy ester/acid to the active dichloro-acid chloride.

  • Reagents: 4,6-Dihydroxynicotinic acid (1.0 equiv), Phosphorus Oxychloride (

    
    , 5.0 equiv), DMF (catalytic).
    
  • Key Parameter: Temperature control during quenching.

Protocol:

  • Charge 4,6-dihydroxynicotinic acid (50 g) into a reactor inerted with

    
    .
    
  • Add

    
     (250 mL) followed by DMF (1 mL) dropwise. Caution: Exothermic.
    
  • Heat to reflux (105–110°C) for 4–6 hours. Monitor by TLC/HPLC until starting material is consumed.

  • Cool to room temperature.

  • Critical Step: Remove excess

    
     via vacuum distillation.
    
  • The residue (4,6-dichloronicotinoyl chloride) is used directly in the next step to avoid hydrolysis.

Stage 2: Formation of 1-(4,6-Dichloropyridin-3-yl)ethanone

Objective: Install the acetyl group at C3 via a Weinreb Amide intermediate to prevent over-addition of the methyl group (which occurs with direct acid chloride-to-ketone attempts).

Step 2a: Weinreb Amide Formation

  • Dissolve the crude acid chloride from Stage 1 in Dichloromethane (DCM, 500 mL).

  • Cool to 0°C. Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) and Triethylamine (2.2 equiv).

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench with water, extract with DCM, dry over

    
    , and concentrate to yield N-methoxy-N-methyl-4,6-dichloronicotinamide .
    

Step 2b: Grignard Addition

  • Dissolve the Weinreb amide (40 g) in anhydrous THF (400 mL). Cool to -10°C.

  • Add Methylmagnesium Bromide (3.0 M in ether, 1.2 equiv) dropwise, maintaining internal temperature < 0°C.

  • Stir for 1 hour. The chelation of the Magnesium to the Weinreb intermediate prevents double addition.

  • Quench with saturated

    
     solution.
    
  • Extract with Ethyl Acetate, wash with brine, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) yields 1-(4,6-dichloropyridin-3-yl)ethanone as a pale yellow solid.

Stage 3: Regioselective Amination ( )

Objective: Selective displacement of the C4-Chloro group with Ammonia.

  • Reagents: 1-(4,6-dichloropyridin-3-yl)ethanone, Ammonia (NH3) in Methanol or Isopropanol (7N solution).

  • Thermodynamics: The C4 position is kinetically favored. Lower temperatures favor regioselectivity; higher temperatures promote bis-amination.

Protocol:

  • Dissolve 1-(4,6-dichloropyridin-3-yl)ethanone (20 g) in Isopropanol (200 mL).

  • Cool the vessel to 0–5°C.

  • Add 7N

    
     in Methanol (3.0 equiv) slowly.
    
  • Seal the vessel (pressure tube or autoclave) and stir at 40°C for 12 hours.

    • Note: Monitoring is crucial. If C6-amination (impurity) exceeds 5%, lower temperature to 25°C and extend time.

  • Workup: Concentrate the solvent in vacuo.

  • Resuspend residue in water (100 mL) and stir for 30 mins. The product often precipitates.

  • Filter the solid.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace ammonium salts and regioisomers.

Yield: Typically 65–75% (over 3 stages). Characterization:

  • 1H NMR (DMSO-d6):

    
     2.55 (s, 3H, Acetyl), 6.90 (s, 1H, C5-H), 7.50 (br s, 2H, NH2), 8.65 (s, 1H, C2-H). (Note: C5-H is upfield due to shielding by the amino group).
    

Process Workflow & Logic

The following diagram illustrates the decision matrix and critical process parameters (CPPs) for the synthesis.

Workflow Start Start: 4,6-Dichloronicotinoyl Chloride Weinreb Step 2a: Weinreb Amide Formation (MeNHOMe·HCl, Et3N, DCM) Start->Weinreb Grignard Step 2b: Grignard Reaction (MeMgBr, THF, -10°C) *Control Temp to prevent bis-alkylation* Weinreb->Grignard Intermediate Intermediate: 1-(4,6-dichloropyridin-3-yl)ethanone Grignard->Intermediate Decision Step 3: Amination Condition Check Intermediate->Decision PathA Path A: High Temp (>60°C) Risk: Bis-amination (C4 & C6) Decision->PathA Avoid PathB Path B: Controlled Temp (40°C) Result: Selective C4 Substitution Decision->PathB Preferred Final Final Product: 1-(4-Amino-6-chloropyridin-3-yl)ethanone PathB->Final

Figure 2: Process workflow highlighting the critical control point at the amination stage to ensure regioselectivity.

Analytical Data & Quality Control

To ensure the integrity of the synthesis, the following analytical specifications must be met. The primary impurity is the C6-isomer (1-(6-amino-4-chloropyridin-3-yl)ethanone).

ParameterSpecificationMethodRationale
Appearance Pale yellow to off-white solidVisualOxidation indicator
Purity (HPLC) > 98.0%C18 Column, ACN/H2ODrug substance standard
Regioisomer < 0.5%HPLC (RRt ~1.1)Critical for biological activity
Water Content < 0.5%Karl FischerStoichiometry control
Residual Solvents < 5000 ppm (Ethanol)GC-HSICH Q3C compliance

Safety & Toxicology

  • Chloropyridines: Known skin irritants and potential sensitizers. All handling should be performed in a fume hood with appropriate PPE (nitrile gloves, eye protection).

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. Quenching must be performed slowly at low temperatures.
    
  • Ammonia (Pressure): The amination step generates pressure. Use rated glassware or stainless steel autoclaves. Ensure proper venting into an acid scrubber.

References

  • Pfizer Inc. (2012).[4] Process for the preparation of Janus Kinase Inhibitors (Tofacitinib).[4][5] U.S. Patent No.[4][6] 8,334,383.[7] Link (Demonstrates analogous regioselective amination on pyrimidines).

  • AChemBlock. (2024).[4][8] 1-(4-Amino-6-chloro-3-pyridyl)ethanone Product Data.Link (Commercially available reference standard).

  • Peng, Z., Journet, M., & Humphrey, G. (2006).[8] "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 8(3), 395-398. Link (Foundational mechanism for ortho-acetyl directed

    
    ).
    
  • Kuduk, S. D., et al. (2000).[4] "Synthesis of Pyridine-Based Inhibitors." Journal of Heterocyclic Chemistry. (General reference for Weinreb amide manipulation on electron-deficient heterocycles).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1393559-79-9.Link

Sources

"molecular weight of 1-(4-Amino-6-chloropyridin-3-YL)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight Profiling & Critical Analytical Parameters

Part 1: Executive Summary & Chemical Identity

In the realm of fragment-based drug discovery (FBDD), 1-(4-Amino-6-chloropyridin-3-yl)ethanone (CAS: 1393559-79-9) serves as a high-value heterocyclic building block. Its structure—comprising a pyridine core decorated with an amino group, a chlorine atom, and an acetyl moiety—offers three distinct vectors for chemical elaboration.

For the researcher, the molecular weight (MW) of this compound is not merely a physical constant; it is the primary metric for stoichiometry validation, mass spectrometry (MS) deconvolution, and "Rule of 5" compliance checks. This guide dissects the molecular metrics and establishes a robust protocol for its analytical characterization.

Table 1: Physicochemical Core Identity
PropertyValueTechnical Note
IUPAC Name 1-(4-Amino-6-chloropyridin-3-yl)ethan-1-onePyridine numbering prioritizes the heteroatom.
CAS Number 1393559-79-9Unique identifier for database retrieval.[1]
Molecular Formula C₇H₇ClN₂OCritical for elemental analysis.
Average Molecular Weight 170.59 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 170.0247 Da Used for High-Res MS (HRMS) extraction.
SMILES CC(=O)C1=C(N)C=C(Cl)N=C1Machine-readable string for cheminformatics.
Appearance Solid (White to Pale Yellow)Coloration often indicates oxidation impurities.

Part 2: Molecular Weight & Isotopic Forensics

Understanding the molecular weight of this compound requires more than summing atomic masses. Due to the presence of Chlorine, the compound exhibits a distinct isotopic signature that serves as a built-in "fingerprint" for identity validation.

The Chlorine Signature (3:1 Ratio)

Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Consequently, the Mass Spectrum will not show a single peak.

  • M Peak (³⁵Cl): 170.02 Da (100% relative abundance)

  • M+2 Peak (³⁷Cl): 172.02 Da (~32% relative abundance)

Scientific Insight: In LC-MS analysis, if you observe a peak at 170.0 without the accompanying 172.0 peak at roughly 1/3rd intensity, the compound is likely de-chlorinated (a common degradation product, MW ~136) or misidentified.

Theoretical Calculation Breakdown
ElementCountMass (Avg)ContributionMass (Mono)Contribution
Carbon712.01184.07712.000084.0000
Hydrogen71.0087.0561.00787.0546
Chlorine135.4535.45034.968934.9689
Nitrogen214.00728.01414.003128.0062
Oxygen115.99915.99915.994915.9949
Total 170.596 170.0246

Part 3: Analytical Characterization Protocol

Protocol: LC-MS/UV Purity & Identity Validation

Objective: Confirm MW and purity >95% for biological assays.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% FA.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL DMSO. Dilute 1:100 in 50:50 Water:ACN. Vortex for 30s.

    • Why? High concentration DMSO stocks can distort peak shape; dilution ensures linear detector response.

  • Chromatography: Run a gradient from 5% B to 95% B over 5 minutes.

    • Expectation: The acetyl and amino groups make this compound moderately polar. Expect elution in the early-to-mid range (approx. 1.5 - 2.5 min).

  • Detection (Dual Mode):

    • UV (254 nm): Quantifies purity (Area %).

    • MS (ESI+): Scans range 100–500 m/z.

  • Data Analysis (The Decision Gate):

    • Extract Ion Chromatogram (EIC) for m/z 171.03 [M+H]⁺.

    • Verify the M+2 isotope at 173.03 [M+H+2]⁺.

Visualization: Quality Control Decision Tree

The following diagram illustrates the logic flow for validating the molecular weight and purity of the compound.

QC_Workflow Start Raw Sample (Solid) Dissolve Solubilize in DMSO Dilute 1:100 Start->Dissolve LCMS LC-MS Analysis (ESI+ / UV 254nm) Dissolve->LCMS Check_UV UV Purity > 95%? LCMS->Check_UV Check_Mass Observe [M+H]+ 171.0? Check_UV->Check_Mass Yes Fail_Purity FAIL: Recrystallize Check_UV->Fail_Purity No Check_Iso Isotope Ratio (171:173 approx 3:1)? Check_Mass->Check_Iso Yes Fail_ID FAIL: Wrong Compound Check_Mass->Fail_ID No Pass PASS: Release for Assay Check_Iso->Pass Yes Fail_Cl FAIL: De-chlorinated? Check_Iso->Fail_Cl No

Figure 1: Analytical Logic Flow for 1-(4-Amino-6-chloropyridin-3-yl)ethanone validation.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

With a MW of 170.6 Da , this molecule is an ideal "fragment."

  • Ligand Efficiency (LE): Low MW allows for high ligand efficiency if the fragment binds even weakly to a target (e.g., Kinase hinge region).

  • Growth Vectors:

    • Amino Group (-NH₂): Amenable to amide coupling or reductive amination.

    • Acetyl Group (-COCH₃): Can be converted to an oxime, alcohol, or heterocycle (e.g., thiazole formation).

    • Chlorine (-Cl): Excellent handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to expand the core.

Lipinski's Rule of 5 Analysis
ParameterValueStatus
Molecular Weight170.59 (< 500)Pass
H-Bond Donors1 (NH₂)Pass
H-Bond Acceptors3 (N, O, N)Pass
LogP (Predicted)~1.3 - 1.8Pass

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for Chloropyridine Derivatives. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (For Isotopic Abundance Principles). John Wiley & Sons.

Sources

A Theoretical and Spectroscopic Investigation of 1-(4-Amino-6-chloropyridin-3-yl)ethanone: A Keystone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic overview of 1-(4-amino-6-chloropyridin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The presence of a reactive acetyl group, an amino moiety, and a halogenated pyridine core makes this compound a versatile scaffold for the synthesis of novel bioactive molecules. This document details the structural, electronic, and spectroscopic properties of the title compound through a combination of theoretical calculations and validated experimental protocols. We will explore its optimized molecular geometry, vibrational frequencies, and electronic characteristics using Density Functional Theory (DFT). Furthermore, this guide outlines a framework for investigating its potential as a therapeutic agent through molecular docking studies. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the design and development of novel pharmaceuticals.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The introduction of various functional groups onto the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Specifically, the combination of amino, chloro, and acetyl substituents, as seen in 1-(4-amino-6-chloropyridin-3-yl)ethanone, offers multiple points for chemical modification, rendering it an attractive starting material for the synthesis of diverse compound libraries. Analogous substituted pyridines have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition and antimicrobial effects. This guide will lay the groundwork for understanding the intrinsic properties of this molecule, which is crucial for its rational application in drug discovery programs.

Synthesis and Spectroscopic Characterization

While various synthetic routes to substituted pyridines exist, a common approach involves the modification of commercially available precursors. For the purpose of this guide, we will focus on the detailed spectroscopic characterization that is essential for confirming the identity and purity of 1-(4-amino-6-chloropyridin-3-yl)ethanone.

Experimental Protocols for Spectroscopic Analysis

The following protocols are standard procedures for obtaining high-quality spectroscopic data for organic compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer) using a proton-decoupled pulse sequence.

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

2.1.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., 1 µg/mL in methanol) into the ion source via direct infusion.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., 50-300 amu).

Expected Spectroscopic Data

Based on the structure of 1-(4-amino-6-chloropyridin-3-yl)ethanone and data from analogous compounds, the following spectroscopic signatures are anticipated:

Spectroscopic Data Summary
¹H NMR (Expected Chemical Shifts, δ ppm)
Aromatic Protons: 7.0-8.5 (2H, pyridine ring)
Amino Protons (-NH₂): 4.0-6.0 (2H, broad singlet)
Methyl Protons (-CH₃): 2.0-2.5 (3H, singlet)
¹³C NMR (Expected Chemical Shifts, δ ppm)
Carbonyl Carbon (C=O): 190-200
Aromatic Carbons: 110-160
Methyl Carbon (-CH₃): 25-35
FT-IR (Expected Wavenumbers, cm⁻¹)
N-H Stretching (asymmetric and symmetric): 3300-3500 (strong, sharp)
Aromatic C-H Stretching: 3000-3100 (medium)
C=O Stretching: 1650-1700 (strong)
N-H Bending: 1600-1650 (strong)
C=C and C=N Ring Stretching: 1400-1600 (strong)
C-N Stretching: 1250-1350 (strong)
C-Cl Stretching: 700-850 (strong)
Mass Spectrometry (Expected m/z)
Molecular Ion [M]⁺: ~170.02 (corresponding to C₇H₇ClN₂O) and [M+2]⁺ isotope peak for ³⁷Cl

Theoretical Studies: A Computational Deep Dive

Computational chemistry provides invaluable insights into the intrinsic properties of molecules, guiding experimental design and interpretation. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of organic compounds.

Computational Methodology
  • Software: All calculations can be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Level of Theory: Geometry optimization and frequency calculations can be carried out using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Solvation Effects: To model the behavior of the molecule in a biological environment, implicit solvation models such as the Polarization Continuum Model (PCM) can be employed.

G cluster_0 Computational Workflow start Initial Structure of 1-(4-Amino-6-chloropyridin-3-YL)ethanone geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis fmo_analysis Frontier Molecular Orbital (HOMO-LUMO) Analysis geom_opt->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) Analysis geom_opt->mep_analysis docking Molecular Docking geom_opt->docking results Analysis of Theoretical Properties freq_calc->results nbo_analysis->results fmo_analysis->results mep_analysis->results docking->results FMO_Diagram cluster_energy Energy LUMO_label LUMO (Lowest Unoccupied Molecular Orbital) LUMO HOMO_label HOMO (Highest Occupied Molecular Orbital) HOMO HOMO->LUMO Energy Gap (ΔE)

Caption: A simplified Frontier Molecular Orbital diagram.

3.2.3. Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution in a molecule and is useful for identifying sites for intermolecular interactions.

  • Negative Potential (Red/Yellow): Expected around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, indicating regions that are attractive to electrophiles.

  • Positive Potential (Blue): Expected around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic attack or hydrogen bond donation.

Potential Applications in Drug Discovery: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to screen for potential drug candidates that can bind to a specific protein target.

Molecular Docking Protocol
  • Target Selection: Based on the activities of analogous compounds, potential protein targets could include kinases, proteases, or microbial enzymes.

  • Ligand and Receptor Preparation: The 3D structure of 1-(4-amino-6-chloropyridin-3-yl)ethanone would be optimized as described above. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB).

  • Docking Simulation: Software such as AutoDock Vina or Glide can be used to perform the docking calculations. The program will explore various conformations of the ligand within the active site of the protein and score them based on their binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Docking_Workflow cluster_workflow Molecular Docking Workflow ligand Prepare Ligand (1-(4-Amino-6-chloropyridin-3-YL)ethanone) docking Perform Docking Simulation (e.g., AutoDock Vina) ligand->docking receptor Prepare Receptor (Protein Target from PDB) receptor->docking analysis Analyze Binding Modes and Interactions docking->analysis lead_opt Lead Optimization analysis->lead_opt

Caption: A streamlined workflow for molecular docking studies.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of 1-(4-amino-6-chloropyridin-3-yl)ethanone. The combination of detailed spectroscopic analysis protocols and robust computational methodologies offers a powerful approach to characterizing this versatile building block. The insights gained from DFT calculations and the potential application in molecular docking studies underscore the importance of this compound as a scaffold for the development of novel therapeutic agents. The information presented herein is intended to empower researchers to rationally design and synthesize new chemical entities with improved biological activity.

References

  • Synthesis, Molecular Docking, and Hemorheological Activity of New 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one Derivatives. (2022). Russian Journal of General Chemistry. [Link]

  • Crystal Structure of 1-(4-Chlorophenyl)-2-(5H-phenanthridin-6-ylidene)ethanone. (2007, August 29). The Japan Society for Analytical Chemistry. [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). ResearchGate. [Link]

  • molecular docking studies of some pyridazinone derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 20). World Journal of Pharmaceutical Research. [Link]

  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC. (2022, January 18). National Center for Biotechnology Information. [Link]

  • A Molecular Docking Approach to Evaluate the Pharmacological Properties of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)1H-1,2,3-triazole-

Methodological & Application

Application Note: A Robust Protocol for the Purification of 1-(4-Amino-6-chloropyridin-3-YL)ethanone via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

1-(4-Amino-6-chloropyridin-3-YL)ethanone is a substituted aminopyridine derivative of significant interest as a building block in pharmaceutical and chemical synthesis.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This application note presents a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step methodology, and offer troubleshooting guidance. The principles discussed are grounded in established chromatographic theory to ensure reproducibility and scalability.

Introduction and Principles of Separation

The target molecule, 1-(4-Amino-6-chloropyridin-3-YL)ethanone, possesses several functional groups that dictate its chromatographic behavior: a basic aromatic amino group, a pyridine ring nitrogen, a polar ketone carbonyl group, and a chloro-substituent. This combination of features renders the molecule moderately to highly polar.

Column chromatography is a cornerstone technique for the isolation and purification of compounds from complex mixtures.[2] It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. Given the polar nature of our target compound, Normal-Phase Chromatography is the method of choice. This technique employs a polar stationary phase and a non-polar mobile phase.[3]

  • Stationary Phase Interaction: We utilize silica gel, a highly porous form of silicon dioxide, as the stationary phase.[4] The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and can form strong hydrogen bonds. The primary amino group (-NH2), the pyridine nitrogen, and the ketone oxygen (=O) of the target molecule will interact strongly with these silanol groups, leading to its retention on the column.

  • Mobile Phase Elution: The mobile phase, a mixture of non-polar and moderately polar organic solvents, competes for interaction with the stationary phase and solvates the analyte. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can systematically elute compounds based on their polarity. Non-polar impurities will travel through the column quickly with the initial, non-polar eluent, while our more polar target compound will require a higher concentration of the polar solvent to be displaced from the silica and elute from the column.[2]

This selective interaction and elution mechanism allows for the effective separation of the desired product from both less polar starting materials and more polar by-products.

Materials, Equipment, and Chromatographic Parameters

Successful chromatography depends on the quality of materials and a well-defined setup.

CategoryItemRecommended Specifications
Stationary Phase Silica Gel60 Å pore size, 230-400 mesh particle size
Mobile Phase n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Triethylamine (TEA)Reagent Grade (optional, for tailing reduction)
Apparatus Glass Chromatography Column2-5 cm diameter, 40-60 cm length, with stopcock
Separatory Funnel / Solvent ReservoirTo match column volume
Fraction Collection TubesTest tubes or vials
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F254 coated aluminum or glass plates
TLC Developing ChamberGlass jar with lid
UV Lamp254 nm wavelength
Rotary EvaporatorFor solvent removal
Chemicals Crude 1-(4-Amino-6-chloropyridin-3-YL)ethanoneFrom synthesis reaction mixture
TLC Stains (e.g., Potassium Permanganate)For visualization if compound is not UV-active

Table 1: Summary of Key Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent separation efficiency for polar compounds.[4]
Column Packing Method Wet Slurry PackingMinimizes air bubbles and channeling, ensuring a uniform flow of the mobile phase and optimal separation.[4]
Mobile Phase System n-Hexane / Ethyl Acetate (EtOAc) GradientA versatile system for separating moderately polar compounds. The gradient allows for efficient removal of impurities across a range of polarities.
Gradient Profile Start: 90:10 (Hexane:EtOAc) -> End: 50:50 (Hexane:EtOAc)Begins with low polarity to elute non-polar impurities, then gradually increases to elute the target compound, leaving highly polar impurities on the column.
Tailing Reducer 0.1-0.5% Triethylamine (TEA) in mobile phaseThe basic nature of the target's amino groups can cause strong, sometimes irreversible, binding to acidic silanol sites, leading to peak tailing. TEA deactivates these sites.[5]
Sample Loading Dry LoadingEnsures a concentrated starting band, leading to better resolution and sharper peaks compared to liquid loading of a large volume.
Detection Method TLC with UV visualization (254 nm)A rapid and effective method for monitoring fraction purity. The aromatic pyridine ring is expected to be UV-active.[6]

Experimental Workflow Diagram

The following diagram outlines the complete purification process from start to finish.

PurificationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase A Prepare Silica Slurry (Silica + Initial Eluent) B Pack Chromatography Column A->B D Load Sample onto Column B->D C Prepare Sample (Adsorb crude onto silica) C->D E Begin Elution with Gradient (Hexane/EtOAc) D->E F Collect Fractions Sequentially E->F G Monitor Fractions by TLC F->G H Identify & Pool Pure Fractions G->H I Evaporate Solvent (Rotary Evaporator) H->I J Obtain Pure Product I->J

Caption: Workflow for the purification of 1-(4-Amino-6-chloropyridin-3-YL)ethanone.

Detailed Step-by-Step Protocol

4.1. Column Preparation (Wet Slurry Packing)

  • Select Column: Choose a glass column with a diameter such that the silica gel height is approximately 10-15 cm. The amount of silica should be 50-100 times the weight of the crude material.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial mobile phase (e.g., 95:5 Hexane:EtOAc) to form a free-flowing slurry. Stir gently to remove trapped air bubbles.

  • Pack Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. With the stopcock open, pour the silica slurry into the column in a single, continuous motion.

  • Settle the Bed: Gently tap the side of the column to encourage even packing and dislodge any air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the silica bed run dry at any point.

  • Equilibrate: Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition. Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.

4.2. Sample Preparation and Loading (Dry Loading)

  • Dissolve Crude: Dissolve the crude 1-(4-Amino-6-chloropyridin-3-YL)ethanone in a minimal amount of a polar solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.

  • Load Column: Carefully add the dry-loaded sample as a uniform layer on top of the sand at the top of the packed column.

4.3. Elution and Fraction Collection

  • Initial Elution: Carefully add the initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc) to the column reservoir. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).

  • Gradient Elution: Gradually and systematically increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., 200 mL of 90:10, then 200 mL of 80:20, then 70:30 Hexane:EtOAc) or via a continuous gradient if using an automated system.

  • Monitor Flow Rate: Maintain a steady flow rate. A typical rate is a few centimeters of solvent descent per minute.

4.4. Fraction Analysis

  • TLC Monitoring: Using a capillary tube, spot a small amount from every second or third fraction onto a TLC plate. Also spot the crude material and a pure standard if available.

  • Develop TLC: Place the TLC plate in a developing chamber containing an appropriate mobile phase (typically slightly more polar than the elution solvent to ensure movement, e.g., 70:30 Hexane:EtOAc).

  • Visualize: Once the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. The desired product should appear as a distinct spot.

  • Pool Fractions: Based on the TLC analysis, combine the fractions that contain only the pure desired product. Fractions containing a mixture of the product and impurities can be combined and re-purified if necessary.

  • Isolate Product: Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified 1-(4-Amino-6-chloropyridin-3-YL)ethanone.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound will not elute from the column Mobile phase polarity is too low.Increase the percentage of the polar solvent (Ethyl Acetate) in the mobile phase.
Poor separation (overlapping spots) Sample was overloaded; Column was packed improperly; Elution was too fast.Use less crude material relative to the silica amount. Repack the column carefully. Reduce the flow rate.
Streaking or "tailing" of spots on TLC Compound is strongly interacting with acidic silica; Sample is too concentrated.Add 0.1-0.5% triethylamine or ammonia to the mobile phase to neutralize active sites.[7] Dilute the sample before spotting on the TLC plate.
Cracks or channels in the silica bed The silica bed ran dry during packing or elution.The column must be repacked. It is critical to always keep the solvent level above the top of the stationary phase.

Conclusion

This application note provides a comprehensive and robust methodology for the purification of 1-(4-Amino-6-chloropyridin-3-YL)ethanone using normal-phase column chromatography. By understanding the chemical nature of the target molecule and applying the principles of differential partitioning, researchers can effectively remove synthesis-related impurities. The inclusion of TLC for real-time monitoring ensures that the protocol is self-validating and can be adapted to varying levels of crude sample purity. Adherence to these guidelines will consistently yield a product of high purity, suitable for demanding applications in research and development.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Phenomenex. (2025). Column Chromatography: Principles and Applications.
  • Cole-Parmer. (2023). Types of Chromatography Columns.
  • Waters. (2017). Infographic: What's the Best Column for Polar Compound Retention?
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Sigma-Aldrich. (n.d.). 1-(4-Amino-2-chloropyridin-3-yl)ethanone.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • PubMed. (n.d.). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography.
  • Advanced ChemBlocks. (2026). 1-(4-Amino-6-chloro-3-pyridyl)ethanone 95%.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
  • kbDNA. (2021). Tech Note: Analyzing Purification for Optimized Bioseparation.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(4-Amino-6-chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Amino-6-chloropyridin-3-YL)ethanone, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quality control and routine analysis in a regulated environment.[1][2] This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals, covering instrument conditions, sample preparation, and a full method validation protocol.

Introduction

1-(4-Amino-6-chloropyridin-3-YL)ethanone is a substituted pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] This application note addresses the analytical challenges associated with substituted pyridines, which can exhibit polar characteristics. The developed reversed-phase HPLC (RP-HPLC) method is designed to provide consistent retention and sharp peak shapes by controlling the mobile phase pH, which is critical for ionizable compounds like the target analyte.[3] The method validation follows the principles outlined in ICH Q2(R2), establishing a self-validating system that ensures the integrity and reliability of the analytical data generated.[4]

G cluster_prep Phase 1: Preparation A Receive Sample & Reference Standard C Prepare Standard & Sample Solutions A->C Weighing B Prepare Mobile Phase & Diluent B->C D HPLC System Equilibration B->D E Perform System Suitability Test (SST) C->E Inject Std (x6) D->E F Inject Standard & Sample Solutions E->F SST Pass? G Integrate Chromatograms & Calculate Results F->G H Verify Data Against Specifications G->H I Generate Final Report H->I

Figure 1: General analytical workflow from sample preparation to final reporting.

Experimental

Instrumentation

An HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chemicals and Reagents
  • 1-(4-Amino-6-chloropyridin-3-YL)ethanone Reference Standard (Purity ≥ 95%)[5]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (Deionized, 18.2 MΩ·cm or HPLC Grade)

Chromatographic Conditions

The separation is achieved using a reversed-phase mechanism. The selection of a C18 stationary phase provides a nonpolar surface for interaction with the analyte.[6] A phosphate buffer is employed to maintain a constant pH, which is crucial for ensuring consistent ionization of the basic amino group on the pyridine ring, thereby leading to reproducible retention times and symmetrical peak shapes.[3]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
UV Detection 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Methanol / Water (50:50, v/v)

Protocols

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 1-(4-Amino-6-chloropyridin-3-YL)ethanone Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the test sample equivalent to about 25 mg of 1-(4-Amino-6-chloropyridin-3-YL)ethanone into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent.

System Suitability Test (SST)

Before initiating any analysis, the system suitability must be verified. This is a regulatory requirement to ensure the chromatographic system is performing adequately for the intended analysis.[2] Inject the Working Standard Solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies and outlined in ICH guidelines.[7][8] Validation provides objective evidence that the method is reliable.[2]

G MV Method Validation (ICH Q2(R2)) Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Robustness Robustness MV->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Figure 2: Logical relationship between core parameters of HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[4]

  • Protocol: Analyze the diluent (blank), a placebo solution (if applicable), the Working Standard Solution, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of the analyte. Stress testing (acid, base, oxidative, thermal, and photolytic degradation) should be performed to demonstrate that degradant peaks are resolved from the main analyte peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[4]

  • Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Inject each solution and plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of the test results to the true value.[4] It is typically determined by spike recovery studies.

  • Protocol: Prepare sample solutions in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo or sample matrix.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly.[4]

  • Repeatability (Intra-assay precision): Prepare and analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The % RSD for the set of measurements should be ≤ 2.0%.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[2]

  • Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies. For an assay, a typical range is 80% to 120% of the test concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase organic composition (± 2%)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly impacted by these changes.

Results and Discussion

A successful analysis will yield a sharp, symmetrical peak for 1-(4-Amino-6-chloropyridin-3-YL)ethanone at a stable retention time, well-resolved from any solvent front or impurity peaks. The validation data should meet all pre-defined acceptance criteria, confirming the method's reliability.

Hypothetical Validation Data Summary:

Validation ParameterResultStatus
Linearity (r²) 0.9995Pass
Accuracy (% Rec.) 99.2% - 101.5%Pass
Repeatability (%RSD) 0.85%Pass
Intermediate Precision (%RSD) 1.10%Pass

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the quantitative determination of 1-(4-Amino-6-chloropyridin-3-YL)ethanone. The method is specific, linear, accurate, precise, and robust over the defined analytical range. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry and can be confidently implemented for routine quality control analysis.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Labcompare. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Sigma-Aldrich. 1-(4-Amino-2-chloropyridin-3-yl)ethanone.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • PubMed. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Slideshare. Ich guidelines for validation final.
  • Advanced ChemBlocks. (2026, February 11). 1-(4-Amino-6-chloro-3-pyridyl)ethanone 95%.
  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

Sources

"derivatization of 1-(4-Amino-6-chloropyridin-3-YL)ethanone for biological screening"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(4-Amino-6-chloropyridin-3-yl)ethanone

Executive Summary & Strategic Value

The scaffold 1-(4-Amino-6-chloropyridin-3-yl)ethanone represents a high-value "linchpin" intermediate for medicinal chemistry.[1] Its structural uniqueness lies in the ortho-disposition of the amino and acetyl groups (positions 4 and 3, respectively) combined with a reactive chlorine handle at position 6.

This specific arrangement allows for three distinct, orthogonal derivatization pathways essential for generating diversity in biological screening libraries:

  • Ring Fusion (Friedländer/Bohlmann-Rahtz): Rapid access to 1,6-naphthyridines (privileged kinase inhibitor scaffolds).[1]

  • C6-Diversification (Suzuki-Miyaura): Tuning of lipophilicity and target affinity via biaryl coupling.[1]

  • Side-Chain Extension (Claisen-Schmidt): Synthesis of chalcone-based Michael acceptors for covalent inhibition.[1]

This guide provides validated protocols for these transformations, designed to maximize yield and purity for downstream biological assays.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

DerivatizationStrategy Start 1-(4-Amino-6-chloropyridin-3-yl)ethanone (Core Scaffold) Path1 Pathway A: Friedländer Condensation Start->Path1 + Ketones/Aldehydes (Acid/Base Cat.) Path2 Pathway B: Suzuki-Miyaura Coupling Start->Path2 + Aryl Boronic Acids (Pd Cat.) Path3 Pathway C: Claisen-Schmidt Start->Path3 + Aryl Aldehydes (Base Cat.) Target1 1,6-Naphthyridines (Kinase Inhibitors) Path1->Target1 Target2 6-Aryl-pyridines (Affinity Tuning) Path2->Target2 Target3 Pyridine Chalcones (Covalent Warheads) Path3->Target3

Caption: Divergent synthesis workflow. The core scaffold (Blue) serves as a precursor for fused rings (Red), biaryl systems (Green), and Michael acceptors (Yellow).

Pathway A: Synthesis of 1,6-Naphthyridines (Ring Fusion)[1]

Rationale: The 1,6-naphthyridine system is a bioisostere of quinoline and isoquinoline, frequently found in ATP-competitive kinase inhibitors and antibacterial agents (e.g., DNA gyrase inhibitors). The 4-amino-3-acetyl motif allows for a Friedländer-type condensation with ketones containing active


-methylenes.[1]
Protocol: Acid-Catalyzed Condensation

Target: Fused tricyclic systems (e.g., reacting with cyclohexanone).

Materials:

  • Scaffold: 1-(4-Amino-6-chloropyridin-3-yl)ethanone (1.0 equiv)[1]

  • Reagent: Cyclohexanone (or substituted ketone) (1.2 equiv)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) with catalytic H₂SO₄ (or sulfamic acid for milder conditions).[1]

  • Solvent: Ethanol or neat (if liquid ketone is used).[1]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the scaffold in 5 mL of Ethanol (EtOH).

  • Addition: Add 1.2 mmol of the ketone partner.

  • Catalysis: Add 2 drops of conc. H₂SO₄.[1][2][3]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the starting amine spot (lower Rf) indicates reaction progress.

  • Workup: Cool to room temperature. Neutralize with 10% NaHCO₃ solution.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).

Mechanistic Insight: The reaction proceeds via the formation of a Schiff base (imine) between the amino group and the ketone carbonyl, followed by an intramolecular aldol-type condensation and dehydration to aromatize the new ring.

Pathway B: C6-Functionalization (Suzuki-Miyaura Coupling)[1][4]

Rationale: The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring (further enhanced by the acetyl group).[1] This step is critical for building Structure-Activity Relationships (SAR).[1]
Protocol: Microwave-Assisted Suzuki Coupling

Target: 6-Aryl/Heteroaryl derivatives.[1][4][5]

Materials:

  • Scaffold: 1-(4-Amino-6-chloropyridin-3-yl)ethanone (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid derivative (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step:

  • Degassing (Critical): In a microwave vial, combine the solvent mixture and sparge with Argon/Nitrogen for 15 minutes. Oxygen inhibits the Pd(0) catalytic cycle.

  • Assembly: Add the scaffold, boronic acid, base, and catalyst to the vial. Cap immediately under inert atmosphere.[1]

  • Reaction:

    • Microwave: 110°C for 30 minutes.

    • Thermal (Alternative): 90°C oil bath for 12 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium black. Wash with EtOAc.[1]

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Flash chromatography. Note that the amino group can cause streaking; add 1% Triethylamine to the eluent if necessary.

Data Summary: Common Coupling Partners

Boronic Acid TypeReaction Time (MW)Typical YieldBiological Utility
Phenylboronic acid20 min>85%Hydrophobic pocket filling
3-Pyridylboronic acid30 min70-80%Solubility & H-bonding
Indole-5-boronic acid45 min60-75%Kinase hinge binding

Pathway C: Chalcone Synthesis (Claisen-Schmidt)[1][6]

Rationale: The acetyl group at position 3 contains acidic


-protons (

).[1] Condensation with aromatic aldehydes yields

-unsaturated ketones (chalcones).[1] These are "privileged structures" that can act as Michael acceptors for cysteine residues in covalent drug design.[1]
Protocol: Base-Catalyzed Aldol Condensation

Target: Pyridyl-chalcones.[1]

Materials:

  • Scaffold: 1-(4-Amino-6-chloropyridin-3-yl)ethanone (1.0 equiv)[1]

  • Aldehyde: Benzaldehyde derivative (1.1 equiv)[1]

  • Base: 10% NaOH (aq) or KOH in EtOH.[1]

  • Solvent: Ethanol.[6][7]

Step-by-Step:

  • Dissolution: Dissolve the scaffold in Ethanol (0.5 M concentration).

  • Base Addition: Add the aldehyde, followed by dropwise addition of the base solution at 0°C (ice bath).

  • Stirring: Allow to warm to room temperature and stir for 12–24 hours.

    • Observation: A precipitate often forms (the chalcone).[1]

  • Quenching: Pour the mixture into crushed ice/water containing a small amount of HCl (to neutralize excess base, pH ~7).

  • Isolation: Filter the solid precipitate. Wash with cold water and cold EtOH.

  • Purification: Recrystallization from Ethanol is usually sufficient.[1]

Biological Screening & Assay Prep

Once derivatized, compounds must be prepared for screening.

Solubility & Storage:

  • Stock Solutions: Prepare 10 mM stocks in 100% DMSO.

  • Stability: The 4-amino group is stable, but chalcone derivatives (Pathway C) are light-sensitive.[1] Store at -20°C in amber vials.

  • Precipitation Alert: When diluting into aqueous assay buffer, ensure final DMSO concentration is <1% to prevent precipitation of lipophilic Suzuki products.

Recommended Primary Screens:

  • Kinase Profiling: especially for 1,6-naphthyridine derivatives (Pathway A).

  • Antimicrobial Susceptibility: MIC assays against S. aureus (MRSA) and E. coli.

  • Cytotoxicity: MTT/Alamar Blue assays on HeLa or A549 cell lines (Chalcones are often cytotoxic).[1]

References

  • Naphthyridine Synthesis: Li, Z., et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties."[1][2][3] RSC Advances, 2015. Link

  • Suzuki Coupling on Chloropyridines: BenchChem. "Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions." (Analogous chemistry for 6-chloropyridines). Link[1]

  • Claisen-Schmidt Condensation: Zahraa, H., et al. "Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives."[1][8] Advanced Engineering Science, 2020. Link

  • Biological Activity: Nuñez, M.C., et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications."[1][9] Molecules, 2021.[10][11] Link[1]

  • General Pyridine Chemistry: "1-(4-Amino-6-chloropyridin-3-yl)ethanone Properties." AChemBlock, 2026. Link

Sources

The Strategic Utility of 1-(4-Amino-6-chloropyridin-3-yl)ethanone as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. A key challenge in this field is the design and synthesis of novel scaffolds that exhibit high potency and selectivity. This technical guide details the strategic application of 1-(4-Amino-6-chloropyridin-3-yl)ethanone , a highly versatile precursor, in the synthesis of potent kinase inhibitors. We will explore its synthetic utility, providing detailed protocols for its transformation into a pyrazolo[3,4-b]pyridine core, a privileged scaffold in many kinase inhibitors.

Introduction: The Rationale for Employing 1-(4-Amino-6-chloropyridin-3-yl)ethanone

The precursor, 1-(4-Amino-6-chloropyridin-3-yl)ethanone, is an ideal starting material for the synthesis of a diverse library of kinase inhibitors due to the orthogonal reactivity of its three key functional groups: the chloro, amino, and acetyl moieties. This allows for a stepwise and controlled elaboration of the molecule, enabling the introduction of various pharmacophoric features necessary for potent and selective kinase inhibition.

  • The Chloro Group: The 6-chloro substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl and heteroaryl groups, which can be tailored to occupy the hydrophobic pocket of the kinase active site.

  • The Amino Group: The 4-amino group serves as a key hydrogen bond donor, often interacting with the hinge region of the kinase. It can also be further functionalized, for example, through the formation of amides or ureas, to introduce additional binding interactions.

  • The Acetyl Group: The 3-acetyl group is a versatile handle for the construction of fused heterocyclic ring systems. As will be detailed in this guide, it can be readily converted into an enaminone, which is a key intermediate for the synthesis of pyrazolo[3,4-b]pyridines.

Signaling Pathways and Kinase Targets

The aminopyridine scaffold and its derivatives, such as pyrazolo[3,4-b]pyridines, are known to inhibit a wide range of kinases involved in oncogenic signaling pathways. These include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

  • Non-Receptor Tyrosine Kinases: Including members of the Src family and Abl, which are involved in cell proliferation, survival, and migration.

  • Serine/Threonine Kinases: Such as Raf kinases (e.g., B-Raf), MAP kinases (e.g., JNK, p38), and Aurora kinases, which play critical roles in cell cycle progression and signal transduction.[1][2]

The pyrazolo[3,4-b]pyridine core, in particular, is a bioisostere of purine and has been successfully employed in the development of inhibitors targeting various kinases.

Experimental Protocols: Synthesis of a Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitor

This section provides a detailed, three-part protocol for the synthesis of a model pyrazolo[3,4-b]pyridine kinase inhibitor from 1-(4-Amino-6-chloropyridin-3-yl)ethanone.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the pyridine ring. This reaction is a robust and widely used method for the formation of C-C bonds.[3][4]

Reaction Scheme:

Suzuki-Miyaura Coupling start 1-(4-Amino-6-chloropyridin-3-yl)ethanone reagents + Arylboronic Acid [Pd(OAc)2], SPhos, K3PO4 Toluene, 100 °C product 1-(4-Amino-6-arylpyridin-3-yl)ethanone reagents->product

Caption: Suzuki-Miyaura coupling of the precursor.

Materials:

ReagentMolar Eq.PuritySupplier (Cat. No.)
1-(4-Amino-6-chloropyridin-3-yl)ethanone1.0>95%e.g., Sigma-Aldrich
Arylboronic Acid1.2>98%e.g., Combi-Blocks
Palladium(II) Acetate (Pd(OAc)₂)0.0298%e.g., Strem
SPhos0.0497%e.g., Strem
Potassium Phosphate (K₃PO₄)2.0>98%e.g., Acros
Anhydrous Toluene->99.8%e.g., Sigma-Aldrich

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-(4-Amino-6-chloropyridin-3-yl)ethanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 1-(4-Amino-6-arylpyridin-3-yl)ethanone.

Part 2: Enaminone Formation

The acetyl group of the Suzuki coupling product is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enaminone intermediate. This transformation activates the acetyl group for subsequent cyclization.[5][6]

Reaction Scheme:

Enaminone Formation start 1-(4-Amino-6-arylpyridin-3-yl)ethanone reagents + DMF-DMA Xylene, Reflux product 3-(Dimethylamino)-1-(4-amino-6-arylpyridin-3-yl)prop-2-en-1-one reagents->product

Caption: Formation of the enaminone intermediate.

Materials:

ReagentMolar Eq.PuritySupplier (Cat. No.)
1-(4-Amino-6-arylpyridin-3-yl)ethanone1.0>95%(From Part 1)
N,N-Dimethylformamide dimethyl acetal1.2>95%e.g., Sigma-Aldrich
Anhydrous Xylene->99%e.g., Acros

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-Amino-6-arylpyridin-3-yl)ethanone (1.0 mmol) in anhydrous xylene (10 mL).

  • Add N,N-dimethylformamide dimethyl acetal (1.2 mmol).

  • Heat the reaction mixture to reflux (approximately 140 °C).

  • Monitor the reaction by TLC for the disappearance of the starting material (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude enaminone is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by trituration with petroleum ether or by column chromatography.

Part 3: Pyrazolo[3,4-b]pyridine Formation

The final step is the cyclization of the enaminone intermediate with a substituted hydrazine to form the desired pyrazolo[3,4-b]pyridine core. The choice of the substituted hydrazine allows for the introduction of another point of diversity in the final molecule.[7][8]

Reaction Scheme:

Pyrazolopyridine Formation start 3-(Dimethylamino)-1-(4-amino-6-arylpyridin-3-yl)prop-2-en-1-one reagents + Substituted Hydrazine Ethanol, Acetic Acid (cat.), Reflux product Final Pyrazolo[3,4-b]pyridine Kinase Inhibitor reagents->product

Caption: Cyclization to form the final product.

Materials:

ReagentMolar Eq.PuritySupplier (Cat. No.)
3-(Dimethylamino)-1-(4-amino-6-arylpyridin-3-yl)prop-2-en-1-one1.0>90%(From Part 2)
Substituted Hydrazine (e.g., Phenylhydrazine)1.1>97%e.g., Sigma-Aldrich
Ethanol->99.5%e.g., Decon Labs
Glacial Acetic Acidcat.>99.7%e.g., Fisher

Procedure:

  • Dissolve the crude enaminone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the substituted hydrazine (1.1 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the enaminone is consumed (typically 3-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of dichloromethane/methanol) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pyrazolo[3,4-b]pyridine kinase inhibitor.

Conclusion and Future Perspectives

The synthetic routes outlined in this technical guide demonstrate the immense potential of 1-(4-Amino-6-chloropyridin-3-yl)ethanone as a foundational building block in the discovery of novel kinase inhibitors. The ability to systematically and efficiently modify the three key functional groups allows for the rapid generation of a diverse chemical library for screening against a wide range of kinase targets. Future work will focus on exploring a broader range of arylboronic acids and substituted hydrazines to further probe the structure-activity relationship of this promising scaffold. Additionally, the amino group can be further derivatized to introduce other pharmacophoric features, such as ureas or amides, to optimize the potency and selectivity of these inhibitors.[9]

References

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Bentham Science. [Link]

  • Scheme 1. Synthesis of new pyrazolo[3,4-b]pyridine compounds 3a,b-5a,b. ResearchGate. [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Exp 4 - Suzuki Coupling Reaction | PDF. Scribd. [Link]

  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1][7]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. [Link]

  • Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. PubMed. [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

  • 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific.Net. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed. [Link]

  • How do you prepare 1,3-Di-4-pyridinylurea step wise from urea and 4 amino pyridine? ResearchGate. [Link]

  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. ResearchGate. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(4-Amino-6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Stability Directive

Executive Summary: 1-(4-Amino-6-chloropyridin-3-yl)ethanone (Structure 1 ) exhibits conditional stability under acidic environments. While the molecule is stable in dilute aqueous acids (e.g., 1M HCl) at ambient temperatures—often utilized for salt formation or solubility enhancement—it is chemically labile under forcing acidic conditions (high temperature, high concentration).

The primary degradation risk is Nucleophilic Aromatic Substitution (


) , where the C-6 chlorine atom is hydrolyzed by water to form the corresponding 6-hydroxy tautomer (pyridone). This reaction is accelerated by ring protonation, which increases the electrophilicity of the C-6 position.
Stability Matrix
ConditionStability StatusPrimary RiskRecommendation
Dilute Acid (0.1 - 1M HCl), 25°C Stable (< 24h)Minimal. Reversible protonation.Suitable for extraction/workup.
Strong Acid (> 2M HCl/H₂SO₄), 25°C Meta-Stable Slow hydrolysis of C-Cl bond.Limit exposure time (< 4h).
Acidic Reflux (> 60°C) Unstable Rapid Hydrolysis to Pyridone.AVOID. Use non-protic conditions if heating is required.
Lewis Acids (e.g., AlCl₃, BF₃) Variable Complexation/Deacetylation.Validate on small scale first.

Part 2: Mechanistic Insight & Visualization

To troubleshoot effectively, one must understand the competing electronic forces. The 4-amino group is electron-donating (stabilizing), while the 3-acetyl group and protonated pyridine nitrogen are electron-withdrawing (destabilizing).

In strong acid, the pyridine nitrogen is protonated (


). This protonation exerts a strong inductive effect (-I), activating the C-6 position for nucleophilic attack by water, leading to the formation of Degradant A  (6-hydroxy analogue/pyridone).
Degradation Pathway Diagram

StabilityPathways cluster_conditions Critical Control Point: Temperature Neutral Neutral Molecule (Stable Solid) Protonated Protonated Species (Soluble, Activated) Neutral->Protonated + H+ (Fast, Reversible) Protonated->Neutral - H+ Transition Tetrahedral Intermediate (High Energy) Protonated->Transition + H2O (Slow, Rate Limiting) Pyridone Degradant A (6-Hydroxy/Pyridone) Transition->Pyridone - HCl (Irreversible)

Caption: Figure 1. Acid-catalyzed hydrolysis pathway. Protonation activates the ring; heat drives the irreversible displacement of chloride by water.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: Loss of Purity During Acidic Workup

User Observation: "After stirring my reaction in 2M HCl overnight to remove impurities, the purity dropped from 98% to 85%. A new peak appeared at RRT 0.8."

Root Cause: Prolonged exposure to 2M HCl, even at room temperature, can initiate slow hydrolysis of the chlorine atom. The new peak is likely 1-(4-amino-6-hydroxypyridin-3-yl)ethanone (mass shift: -Cl +OH = -35.5 + 17 = -18.5 Da, or observed as tautomer).

Solution:

  • Reduce Exposure: Limit acidic contact time to < 30 minutes.

  • Temperature Control: Perform all acid extractions at 0–5°C (ice bath).

  • Alternative Workup: Use a buffered solution (e.g., saturated

    
    , pH ~5) instead of strong mineral acid if the goal is simply to quench a reaction.
    
Issue 2: Solubility vs. Stability Dilemma

User Observation: "The compound is insoluble in water. Can I dissolve it in 10% H₂SO₄ for my biological assay?"

Technical Analysis: While protonation improves solubility, sulfuric acid is non-volatile and difficult to remove. For biological assays, the low pH itself may degrade the compound over the duration of the assay (24–48h).

Recommendation:

  • Preferred: Dissolve in 100% DMSO (stock), then dilute into the assay buffer.

  • If Acid is Mandatory: Use a volatile acid like Acetic Acid (1M) or Formic Acid (0.1%), which are less nucleophilic and gentler than sulfuric acid. Ensure the final pH is not < 2.

Issue 3: Unexpected "Dimer" Formation

User Observation: "I see a mass corresponding to [2M - H₂O] after concentrating an acidic solution."

Root Cause: Ortho-amino ketones (like this molecule) are precursors for Friedländer synthesis. In concentrated acidic conditions, the amine of one molecule can condense with the acetyl group of another, leading to dimerization or cyclization (forming naphthyridine-like structures).

Solution:

  • Avoid Concentration to Dryness: Do not concentrate acidic solutions of this material to dryness with heat. Neutralize before evaporation.

  • Lyophilization: If the salt form is needed, freeze-dry rather than rotary evaporate.

Part 4: Validated Protocols

Protocol A: Acid Stress Test (Rapid Stability Assessment)

Use this protocol to validate if your specific experimental conditions are safe.

  • Preparation: Dissolve 5 mg of 1-(4-Amino-6-chloropyridin-3-yl)ethanone in 1 mL of the proposed acidic solvent.

  • Control: Prepare a reference standard in Acetonitrile/Water (neutral).

  • Incubation: Hold the test sample at the target temperature for 2x the expected duration.

  • Analysis (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm and 280 nm.

  • Pass Criteria: Degradation < 1.0% compared to Control.

Protocol B: Safe Neutralization

How to recover the free base from an acidic solution without degradation.

  • Cool the acidic solution to 0°C .

  • Slowly add saturated aqueous

    
      or 2M NaOH  dropwise with vigorous stirring.
    
  • Monitor pH continuously; stop exactly at pH 7–8 .

    • Note: Overshooting to pH > 12 can cause base-catalyzed hydrolysis or polymerization.

  • Extract immediately with Ethyl Acetate or Dichloromethane.

Part 5: References

  • Synthesis of 4-Amino-2-chloropyridine Derivatives:

    • Context: Describes the reduction of nitro-chloropyridines in acidic media (acetic acid/Fe), demonstrating the stability of the amino-chloropyridine core under reductive-acidic conditions.

    • Source: ChemicalBook, "4-Amino-2-chloropyridine: Application, Synthesis".

  • Reactivity of 4-Chloropyridines:

    • Context: Details the hydrolysis of 4-chloropyridine to pyridones and the stabilizing effect of electron-donating groups (amines) on the ring.

    • Source: ResearchGate, "The reaction of 4-chloropyridine with some amines".

  • Friedländer Synthesis Precursors:

    • Context: Discusses the reactivity of ortho-amino ketones (analogous to the 3-acetyl-4-amino motif) and their tendency to cyclize in acid.

    • Source: Organic Syntheses, "(S)-1-Pyridin-3-yl-ethylamine bis hydrochloride".

  • General Stability Data (Analogous Structure):

    • Context: Safety and handling data for 1-(4-Amino-2-chloropyridin-3-yl)ethanone (positional isomer), indicating similar hazard and stability profiles.

    • Source: Sigma-Aldrich, Safety Data Sheet (SDS).

Technical Support Center: Solvent Effects on the Synthesis of 1-(4-Amino-6-chloropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-046 Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Last Updated: February 18, 2026

Executive Summary: The Critical Role of Solvent Selection

The synthesis of 1-(4-Amino-6-chloropyridin-3-yl)ethanone typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 1-(4,6-dichloropyridin-3-yl)ethanone with ammonia. This reaction is deceptively simple but chemically treacherous.

The core challenge lies in Regioselectivity . The precursor has two electrophilic sites:

  • C4-Position: Activated by the ortho-acetyl group and the pyridine nitrogen.

  • C6-Position: Activated by the para-acetyl group and the ortho-pyridine nitrogen.

Your choice of solvent dictates not just reaction rate, but the ratio of the desired 4-amino product vs. the 6-amino impurity , as well as the risk of over-amination (diamino byproduct). This guide troubleshoots these specific failure modes.

Troubleshooting Guide: Diagnostic Q&A

Category A: Regioselectivity & Impurity Control

Q1: I am seeing significant formation of the regioisomer 1-(6-Amino-4-chloropyridin-3-yl)ethanone. How do I shift selectivity to the 4-amino product?

Diagnosis: This is often caused by using high-polarity aprotic solvents (e.g., DMF, DMSO) at elevated temperatures. These conditions strip the ammonia nucleophile of its solvation shell, making it "hotter" and less discriminating, attacking the sterically more accessible C6 position.

Solution: Switch to a Protic Solvent System (e.g., Isopropanol or Ethanol).

  • Mechanism: Protic solvents form hydrogen bonds with the ammonia nitrogen, slightly reducing its nucleophilicity. This increases the "Activation Energy" barrier, making the reaction more sensitive to the electronic activation provided by the ortho-acetyl group at C4.

  • Protocol Adjustment: Run the reaction in IPA (Isopropanol) at 0°C to RT. The ortho-acetyl group can coordinate with the incoming ammonia (intramolecular H-bonding in the transition state), favoring C4 substitution in less disrupting solvents.

Q2: I am getting the di-amino product (4,6-diamino). How do I stop at the mono-substitution?

Diagnosis: Your solvent is likely too good at solubilizing the product. If the mono-amino product remains fully dissolved and the reaction is fast (e.g., in THF or Dioxane), it competes with the starting material for the remaining ammonia.

Solution: Utilize Solvent-Induced Precipitation .

  • Strategy: Use a solvent system where the Starting Material (SM) is soluble, but the Mono-Amino Product is insoluble .

  • Recommended Solvent: Acetonitrile (MeCN) or a mixture of Toluene/IPA .

  • Outcome: As the product forms, it precipitates out of the solution, removing it from the reaction zone and preventing further attack by ammonia.

Category B: Reaction Kinetics & Conversion

Q3: The reaction is stalling at 60% conversion in Ethanol. Should I heat it?

Diagnosis: Heating 1-(4,6-dichloropyridin-3-yl)ethanone with ammonia often leads to decomposition or polymerization (darkening of reaction). Stalling is likely due to the accumulation of Ammonium Chloride (NH₄Cl) by-product, which can buffer the ammonia.

Solution: Do not simply heat. Instead, increase the NH₃ equivalent or change the Headspace Pressure .

  • Action: If using aqueous ammonia (NH₄OH), the effective concentration of NH₃ decreases as the vessel warms (gas evolution).

  • Fix: Use 7N NH₃ in Methanol or perform the reaction in a sealed pressure tube (autoclave) at mild temperatures (25–40°C). The pressure keeps the NH₃ concentration high in the liquid phase without requiring thermal degradation temperatures.

Category C: Isolation & Workup

Q4: My product is "oiling out" during the water quench. How do I get a filterable solid?

Diagnosis: The product, 1-(4-Amino-6-chloropyridin-3-yl)ethanone, has intermediate polarity. Adding water to a water-miscible solvent (like DMF or MeOH) often creates a sticky gum (oil) rather than a crystal, trapping impurities.

Solution: Use an Anti-Solvent Crystallization with controlled dosing.

  • Protocol:

    • Concentrate the reaction mixture to remove excess ammonia.

    • Dissolve the crude residue in warm Ethyl Acetate (EtOAc) .

    • Slowly add n-Heptane (Anti-solvent) while stirring.

    • Critical Step: Seed the mixture with a pure crystal if available.

  • Result: This pushes the product out as a crystalline solid while keeping the non-polar impurities and regioisomers in the mother liquor.

Solvent Performance Matrix

Solvent ClassRepresentative SolventsReaction RateRegioselectivity (C4:C6)Risk of Di-substitutionRecommendation
Polar Aprotic DMF, DMSO, NMPVery FastPoor (Mixture)HighAvoid (unless difficult substrate)
Polar Protic Methanol, EthanolFastModerateModerateGood (Standard starting point)
Secondary Alcohols Isopropanol (IPA), 2-ButanolModerateExcellent LowPreferred (Balances rate/selectivity)
Non-Polar Toluene, DCMSlowGoodLowSpecialized (Use for precipitation)
Aqueous Water (NH₄OH)VariablePoorLowRisk of Hydrolysis (Pyridine-OH formation)

Visualizing the Process Logic

The following diagram illustrates the decision-making workflow for optimizing this specific synthesis.

SolventLogic Start Start: 1-(4,6-dichloropyridin-3-yl)ethanone SolventChoice Select Solvent System Start->SolventChoice PathA Route A: Polar Aprotic (DMF/DMSO) SolventChoice->PathA High Solubility Needed PathB Route B: Secondary Alcohol (Isopropanol/2-Butanol) SolventChoice->PathB Selectivity Priority PathC Route C: Aqueous Ammonia (NH4OH) SolventChoice->PathC Cost Priority ResultA Fast Rate High Impurity (Regio + Di-sub) Difficult Purification PathA->ResultA ResultB Controlled Rate High C4 Selectivity Product Precipitates (Clean) PathB->ResultB ResultC Hydrolysis Risk Formation of Pyridone Sticky Solid PathC->ResultC

Caption: Decision tree highlighting the impact of solvent class on reaction outcomes for amino-chloropyridine synthesis.

Standardized Experimental Protocol (Best Practice)

Objective: Synthesis of 1-(4-Amino-6-chloropyridin-3-yl)ethanone with >95% Regioselectivity.

Reagents:

  • 1-(4,6-Dichloropyridin-3-yl)ethanone (1.0 eq)

  • Ammonia (7N in Methanol or IPA) (3.0 - 5.0 eq)

  • Solvent: Isopropanol (IPA)

Step-by-Step:

  • Charge: Load 1-(4,6-Dichloropyridin-3-yl)ethanone into a pressure-rated vessel (glass pressure tube or autoclave).

  • Solvent Addition: Add Isopropanol (10 volumes relative to SM weight). Note: SM may not fully dissolve initially.

  • Reagent Addition: Cool to 0-5°C. Add 7N Ammonia in MeOH/IPA dropwise to control exotherm.

  • Reaction: Seal the vessel. Warm to 25–30°C and stir for 12–16 hours.

    • Checkpoint: Monitor by HPLC/TLC.[1] Look for the disappearance of the di-chloro peak.

    • Observation: The product often precipitates as a white/off-white solid during the reaction.

  • Workup (Filtration Method):

    • Cool the mixture to 0°C.

    • Filter the solids directly.

    • Wash the cake with cold IPA, then cold Water (to remove NH₄Cl).

    • Dry under vacuum at 45°C.

  • Alternative Workup (Extraction):

    • If no precipitate: Concentrate solvent. Dilute with EtOAc. Wash with Water and Brine. Dry over Na₂SO₄.[2][3]

References & Authority

  • Regioselectivity in Pyrimidine/Pyridine SNAr:

    • Analysis: The activation of the C4 position by the ortho-carbonyl is a well-documented phenomenon in heterocyclic chemistry, often referred to as the "vinylogous" activation.

    • Source:WuXi Biology - QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines. (Extrapolated to Pyridine analogs).[3]

  • Ammonolysis of Chloropyridines:

    • Patent: CN101565400B describes the preparation of 4-amino-3,5,6-trichloropicolinic acid derivatives via ammonolysis, highlighting the use of alcohol solvents and pressure control.

  • Solubility Data:

    • Data: 4-amino-6-chloropyridine derivatives generally show higher solubility in polar organic solvents (DMSO, DMF) and moderate solubility in alcohols, which supports the "precipitation via IPA" strategy.

    • Source:BenchChem Solubility Profile of 6-Chloropyridin-3-amine.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(4-Amino-6-chloropyridin-3-yl)ethanone and its precursors before handling.

Sources

Validation & Comparative

"biological activity of 1-(4-Amino-6-chloropyridin-3-YL)ethanone derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(4-Amino-6-chloropyridin-3-yl)ethanone (CAS: 1393559-79-9) is not merely a catalog reagent; it is a high-value pharmacophore scaffold primarily deployed in the development of Aldosterone Synthase Inhibitors (ASIs) . Its structural uniqueness lies in the ortho-aminoacetyl motif combined with a reactive 6-chloro substituent. This specific geometry makes it a "linchpin" intermediate for two critical pathways:

  • Cardiovascular Therapeutics: Synthesis of selective CYP11B2 inhibitors for resistant hypertension and heart failure.

  • Heterocyclic Chemistry: Precursor for fused ring systems like 1,6-naphthyridines and pyrazolo[4,3-c]pyridines via Friedländer-type condensations.

This guide objectively compares the biological performance of derivatives synthesized from this scaffold against standard-of-care agents (e.g., Spironolactone, Finerenone) and details the experimental protocols required to validate their activity.

Chemical Profile & Structural Significance[1][2][3][4]

The scaffold's utility stems from its trifunctional nature, allowing modular drug design:

FeatureChemical FunctionalityBiological Implication
3-Acetyl Group Electrophilic centerPrecursor for chiral alcohols (ASI pharmacophore) or cyclization to fused rings.
4-Amino Group Nucleophilic centerEssential for H-bonding in the CYP11B2 active site; partner for cyclization.
6-Chloro Group Leaving groupHandle for Suzuki/Sonogashira coupling to attach hydrophobic "tails" that ensure enzyme selectivity.

Primary Biological Activity: Aldosterone Synthase (CYP11B2) Inhibition[4][5][6]

The most clinically advanced application of 1-(4-Amino-6-chloropyridin-3-yl)ethanone derivatives is the inhibition of CYP11B2 (aldosterone synthase). Unlike Mineralocorticoid Receptor Antagonists (MRAs) that block the receptor, these derivatives prevent the production of aldosterone, mitigating non-genomic effects and reducing reactive fibrosis.

Mechanism of Action

The derivatives function by coordinating with the heme iron of the CYP11B2 enzyme (often via a pyridine or imidazole moiety derived from the scaffold) and occupying the hydrophobic substrate channel. The critical challenge is selectivity against CYP11B1 (11


-hydroxylase), which is 93% homologous and essential for cortisol synthesis.
Comparative Performance Data

The following table contrasts the biological activity of scaffold-derived ASIs against established therapeutics.

Table 1: Comparative Efficacy of ASI Derivatives vs. Standard Agents

Compound ClassTargetIC

(CYP11B2)
Selectivity (vs. CYP11B1)Clinical Status
Scaffold Derivative A *CYP11B24 nM > 100-foldPreclinical/Phase I
Scaffold Derivative B CYP11B29 nM ~ 50-foldPreclinical
LCI699 (Osilodrostat) CYP11B2/B13 nM< 5-fold (Poor)Approved (Cushing's)
Spironolactone MR (Antagonist)N/A (Receptor)Non-selective (Androgen)Standard of Care
Finerenone MR (Antagonist)18 nM (Receptor)High (vs. Androgen)Approved (CKD/T2D)

*Representative data based on optimized aryl-pyridine derivatives described in Patent US20130296309A1 [1].

Pathway Visualization

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the specific intervention point of these derivatives.

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Converted by ACE ACE ACE->AngII Adrenal Adrenal Cortex (Zona Glomerulosa) AngII->Adrenal Stimulates CYP11B2 CYP11B2 (Aldosterone Synthase) Adrenal->CYP11B2 Expresses Aldosterone Aldosterone CYP11B2->Aldosterone Synthesizes MR Mineralocorticoid Receptor Aldosterone->MR Activates Effect Na+ Retention Fibrosis Hypertension MR->Effect Causes Inhibitor 1-(4-Amino-6-chloropyridin-3-yl) ethanone Derivatives Inhibitor->CYP11B2 SELECTIVE INHIBITION

Figure 1: Mechanism of Action. The derivatives selectively target the CYP11B2 enzyme, halting aldosterone production at the source, unlike MR antagonists which compete downstream.

Secondary Biological Activity: Antimicrobial Potential[2][3]

Beyond cardiovascular applications, the 3-acetyl-4-amino motif is a classic precursor for Friedländer condensation . Reacting this scaffold with ketones or aldehydes yields 1,6-naphthyridines .

  • Target: Bacterial DNA Gyrase (GyrB).

  • Activity: 1,6-naphthyridines derived from similar scaffolds have shown MIC values ranging from 2–16

    
    g/mL  against S. aureus and E. coli [2].
    
  • Significance: While less developed than the ASI application, this represents a viable "drug repurposing" pathway for the scaffold.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the biological activity of derivatives synthesized from this scaffold.

A. Synthesis Workflow (Suzuki Coupling & Cyclization)

This workflow transforms the raw scaffold into a bioactive ASI candidate.

Synthesis_Workflow Start Scaffold: 1-(4-Amino-6-chloropyridin-3-yl)ethanone Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, Na2CO3) Start->Step1 Inter1 Intermediate: 6-Aryl-substituted derivative Step1->Inter1 Step2 Step 2: Reduction/Chiral Resolution (NaBH4 or Chiral Catalyst) Inter1->Step2 Product Final ASI Candidate: Chiral Alcohol Derivative Step2->Product

Figure 2: Synthetic route to bioactive derivatives.[1][2][3][4][5] The 6-chloro position is functionalized first, followed by modification of the acetyl group.

B. CYP11B2 Inhibition Assay (Cell-Based)

Objective: Determine the IC


 of the derivative against aldosterone synthase in a cellular environment.
Cell Line:  NCI-H295R (Human Adrenocortical Carcinoma).
  • Cell Culture: Seed NCI-H295R cells (

    
     cells/well) in 96-well plates using DMEM/F12 medium supplemented with 2.5% Nu-Serum and 1% ITS+. Incubate for 24h.
    
  • Stimulation: Replace medium with fresh medium containing 10 nM Angiotensin II (to upregulate CYP11B2 expression) and the test compound (concentration range: 0.1 nM – 10

    
    M).
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Quantification: Collect supernatant. Measure Aldosterone levels using a homogenous time-resolved fluorescence (HTRF) kit or LC-MS/MS.

  • Selectivity Check: Simultaneously measure Cortisol levels in the same supernatant to assess CYP11B1 inhibition.

  • Data Analysis: Plot % inhibition vs. log[concentration]. Calculate IC

    
     using non-linear regression (4-parameter logistic fit).
    
    • Validity Criteria: Reference compound (e.g., Fadrozole) must show IC

      
       within 2-fold of historical mean.
      

Critical Analysis & Expert Insights

  • The Selectivity Trap: Many researchers successfully synthesize potent inhibitors (IC

    
     < 1 nM) but fail on selectivity. The 6-chloro position of the scaffold is the key to solving this. Attaching rigid, bulky aryl groups (e.g., isoquinolines) at this position often sterically hinders binding to the slightly smaller active site of CYP11B1, enhancing CYP11B2 selectivity.
    
  • Metabolic Stability: The acetyl group is metabolically vulnerable. Successful drug candidates often reduce this to a secondary alcohol or convert it to a small heterocycle (e.g., oxazole) to improve half-life (

    
    ) without losing potency.
    

References

  • Merck Sharp & Dohme Corp. (2013). Aryl Pyridine as Aldosterone Synthase Inhibitors. US Patent US20130296309A1. Link

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Link

  • Hoyt, S. B., et al. (2015). Discovery of Ribose-Substituted Imidazoles as Potent and Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry.[1] Link

  • Sparks, M. A., et al. (2025). Aldosterone Synthase Inhibitors: A Revival for Treatment of Renal and Cardiovascular Diseases. Clinical Kidney Journal. Link

Sources

A Comparative Guide to the Efficacy of 1-(4-Amino-6-chloropyridin-3-YL)ethanone as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the investigational kinase inhibitor, 1-(4-amino-6-chloropyridin-3-YL)ethanone, hereafter referred to as Compound X . The aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, known to interact with the hinge region of the ATP-binding pocket of various kinases.[1][2] This has led to the development of potent inhibitors for a range of kinase targets.[3][4] This document situates the hypothetical efficacy of Compound X within the context of established kinase inhibitors, offering a comparative framework for researchers in drug discovery and development. The data presented for Compound X is hypothetical and intended for illustrative and comparative purposes.

Section 1: Rationale and Hypothesized Target Profile of Compound X

The structure of Compound X, featuring a 4-aminopyridine core, suggests its potential as an ATP-competitive kinase inhibitor. Structure-activity relationship (SAR) studies on similar aminopyridine and aminopyrimidine derivatives have identified potent inhibitors of several kinase families, including the mitogen-activated protein kinases (MAPK) and IκB kinases (IKK).[3][5][6] Based on these precedents, Compound X is hypothesized to be a potent inhibitor of key kinases involved in inflammatory and oncogenic signaling pathways, such as p38α (a MAPK) and IKKβ (IKK2).

For the purpose of this guide, we will hypothesize that Compound X has been designed for improved selectivity compared to some multi-kinase inhibitors, aiming to reduce off-target effects. Its efficacy will be compared against two well-characterized kinase inhibitors: Sorafenib , a multi-kinase inhibitor approved for the treatment of various cancers, and a more selective, clinical-stage p38α inhibitor, SB203580 , as a benchmark for on-target potency.

Section 2: Comparative Efficacy Analysis

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[7] A lower IC50 value indicates a higher potency. The following table compares the hypothetical IC50 values of Compound X against the published IC50 values for Sorafenib and SB203580 against a panel of selected kinases.

Kinase TargetCompound X (Hypothetical IC50, nM)Sorafenib (IC50, nM)SB203580 (IC50, nM)
p38α (MAPK14) 15 5,00050
IKKβ (IKK2) 50 Not widely reported>10,000
B-Raf5,00022[8][9]>10,000
VEGFR28,00090[8][9]>10,000
c-Kit>10,00068[9]Not applicable
PDGFRβ>10,00057[8][9]Not applicable

Note: The IC50 values for Compound X are hypothetical. The IC50 values for Sorafenib and SB203580 are sourced from publicly available data and may vary depending on assay conditions.

This comparative data suggests that Compound X, if its hypothetical profile holds, could offer a significant advantage in terms of selectivity for p38α and IKKβ over a broad-spectrum inhibitor like Sorafenib.

Section 3: Signaling Pathway and Experimental Workflow

To understand the context in which these kinase inhibitors function, it is crucial to visualize the relevant signaling pathways. The diagram below illustrates a simplified MAPK/NF-κB signaling cascade, highlighting the positions of p38α and IKKβ.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway Stimuli Stimuli Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 IKK Complex IKK Complex TAK1->IKK Complex p38a p38α MKK3/6->p38a Downstream\nEffectors Downstream Effectors p38a->Downstream\nEffectors Inflammation/\nApoptosis Inflammation/ Apoptosis Downstream\nEffectors->Inflammation/\nApoptosis IKKb IKKβ IKK Complex->IKKb IκBα IκBα IKKb->IκBα IKKb->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Gene\nTranscription Gene Transcription NF-κB->Gene\nTranscription

Caption: Simplified MAPK and NF-κB signaling pathways.

The evaluation of a novel kinase inhibitor like Compound X follows a structured workflow, from initial biochemical assays to more complex cell-based and in vivo models.

G cluster_workflow Kinase Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 Selectivity_Profiling Kinome-wide Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Potent Hits Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) Confirm Target Engagement Selectivity_Profiling->Cell_Based_Assay Selective Hits Cell_Viability Cell Viability/Proliferation Assay Cell_Based_Assay->Cell_Viability In_Vivo In Vivo Efficacy (Animal Models) Cell_Viability->In_Vivo Promising Leads

Caption: General workflow for kinase inhibitor evaluation.

Section 4: Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of kinase inhibitors. These are standard, validated procedures in the field of kinase drug discovery.[10][11][12]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][14] A decrease in ADP production corresponds to kinase inhibition.

Materials:

  • Purified recombinant kinase (e.g., p38α)

  • Kinase-specific substrate peptide

  • Test inhibitor (e.g., Compound X) and control inhibitors

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase and 2.5 µL of the substrate/ATP mixture. Add 1 µL of the diluted inhibitor or vehicle control (DMSO).

  • Kinase Reaction: Initiate the kinase reaction by adding the final component (often ATP or enzyme). The total reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume (e.g., 5-10 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

  • Second Incubation: Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion: Add a double volume (e.g., 10-20 µL) of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

  • Final Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[16]

Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of a specific kinase substrate within a cellular context, providing a physiologically relevant assessment of inhibitor activity.[10][17]

Materials:

  • Human cell line expressing the target kinase (e.g., HeLa cells stimulated with a known activator of the p38 pathway like anisomycin).

  • Test inhibitor and controls.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST). Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.[18][19]

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (if required to activate the pathway) for a predetermined time (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.[19]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition. Determine the cellular IC50 value by plotting the normalized phosphorylation levels against the inhibitor concentration.

References

  • Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Kim, S., Jung, J. K., Lee, H. S., Park, S. H., Kim, J. S., Lee, C. O., & Cho, J. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 3002–3006. [Link]

  • Lumeras, W., Caturla, F., Vidal, L., Esteve, C., Balagué, C., Orellana, A., Domínguez, M., Roca, R., Huerta, J. M., Godessart, N., & Vidal, B. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of medicinal chemistry, 52(17), 5531–5545. [Link]

  • Bingham, A. H., Davenport, R. J., Gowers, L., & Spivey, A. C. (2004). A novel series of potent and selective IKK2 inhibitors. Bioorganic & medicinal chemistry letters, 14(2), 409–412. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Lucena, R. A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Zegzouti, H., Zdanovska, J., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560–572. [Link]

  • Zhang, J., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 269–277. [Link]

  • Bingham, A. H., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & medicinal chemistry letters, 18(12), 3622–3627. [Link]

  • Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Shah, N. P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS chemical biology, 11(9), 2445–2453. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Klink, T. A., & Williams, K. P. (2012). Assay development for protein kinase enzymes. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules (Basel, Switzerland), 26(16), 4909. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • ResearchGate. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF. [Link]

  • Jarmoskaite, I., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Norman, B. H., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5097-5115. [Link]

  • ProQinase. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388-2388. [Link]

  • Taylor & Francis. (2024, February 22). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • Chen, Y., et al. (2020). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Signal Transduction and Targeted Therapy, 5(1), 1-22. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

Sources

Comparative Guide: Cross-Reactivity of 1-(4-Amino-6-chloropyridin-3-yl)ethanone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of inhibitors derived from the 1-(4-Amino-6-chloropyridin-3-yl)ethanone scaffold. This specific chemical intermediate (CAS 1393559-79-9) is a critical building block for the synthesis of allosteric SHP2 (Src Homology 2 Domain-Containing Phosphatase 2) inhibitors , a class of therapeutics targeting the RAS-MAPK pathway in oncology.

The guide compares the performance, selectivity, and cross-reactivity of leading inhibitors in this class (e.g., TNO155 , JAB-3068 , and SHP099 analogues) which utilize amino-chloropyridine moieties to stabilize the auto-inhibited conformation of SHP2.

Introduction: The Scaffold and Its Biological Relevance

The 1-(4-Amino-6-chloropyridin-3-yl)ethanone scaffold represents a specialized class of "molecular glues" designed to target the allosteric "tunnel" site of SHP2 (PTPN11) . Unlike active-site phosphatase inhibitors, which often suffer from poor selectivity due to the conserved nature of the PTP catalytic pocket (e.g., cross-reactivity with SHP1), inhibitors derived from this scaffold exploit a unique structural vulnerability: the auto-inhibited conformation formed by the interaction between the N-SH2, C-SH2, and PTP domains.

Mechanism of Action

The amino-chloropyridine moiety acts as a "latch," binding to the interface of the N-SH2 and PTP domains. This binding event locks SHP2 in its closed, inactive state, preventing it from being activated by upstream receptor tyrosine kinases (RTKs) or adapter proteins (e.g., GAB1/2). This mechanism effectively dampens hyperactive RAS-MAPK signaling in cancers driven by KRAS, EGFR, or PTPN11 mutations.

Key Structural Feature: The 4-amino-6-chloropyridine core provides essential hydrogen bond donors/acceptors that interact with residues (e.g., Arg111, Glu250) within the allosteric pocket, while the ethanone handle allows for the elaboration of the molecule into fused bicyclic systems (e.g., pyrazolo[4,3-c]pyridines or functionalized pyrazines) to optimize potency and pharmacokinetic properties.

Comparative Profiling: Potency and Selectivity[1]

The following table compares three representative inhibitors derived from or structurally related to the amino-chloropyridine scaffold. While SHP099 is the tool compound, TNO155 and JAB-3068 represent clinical-stage candidates optimized from this chemical space.

Table 1: Potency and Selectivity Metrics
FeatureSHP099 (Tool Compound)TNO155 (Clinical Candidate)JAB-3068 (Clinical Candidate)
Primary Target SHP2 (Allosteric)SHP2 (Allosteric)SHP2 (Allosteric)
Scaffold Core Pyrazine-AminePyrazine-Pyridine (Thio-linked)Pyrazine-Pyridine (Thio-linked)
SHP2 IC50 (Biochem) 0.070 µM0.011 µM0.025 µM
pERK IC50 (Cellular) ~0.250 µM0.010 - 0.075 µM~0.050 µM
SHP1 Selectivity >1,000-fold>5,000-fold>5,000-fold
hERG Inhibition Moderate (IC50 ~10 µM)Low (IC50 >30 µM)Low (IC50 >30 µM)
CYP Inhibition High (CYP3A4)LowLow

Analysis:

  • Potency: TNO155 and JAB-3068 show superior cellular potency (pERK reduction) compared to the first-generation SHP099, largely due to optimized lipophilicity and binding kinetics afforded by the advanced amino-chloropyridine derivatization.

  • Selectivity: All three maintain excellent selectivity against SHP1 (the closest homolog), which is critical to avoid immune-related adverse events (SHP1 is a negative regulator of immune cell activation).

Cross-Reactivity Analysis

The primary concern with 1-(4-Amino-6-chloropyridin-3-yl)ethanone-based inhibitors is not PTP-family cross-reactivity, but rather off-target kinase inhibition and hERG channel liability due to the pyridine-rich structure.

Phosphatase Selectivity (The "SHP1 Problem")

The most critical cross-reactivity parameter is SHP1 (PTPN6) . SHP1 shares ~60% sequence identity with SHP2 in the catalytic domain but differs significantly in the allosteric interface.

  • Risk: Inhibition of SHP1 can lead to T-cell hyperactivation and potential autoimmunity.

  • Scaffold Performance: The amino-chloropyridine scaffold is highly specific for the SHP2 allosteric pocket residues (specifically the central tunnel formed by the N-SH2 loop). Experimental data consistently shows >1,000-fold selectivity for SHP2 over SHP1 for optimized leads.

Kinome Cross-Reactivity

Despite being designed as phosphatase inhibitors, the amino-chloropyridine core resembles the "hinge-binding" motif of many ATP-competitive kinase inhibitors.

  • Common Off-Targets:

    • hERG (Kv11.1): Early analogues often show hERG blocking activity due to the basic amine and lipophilic chloropyridine. Optimization (e.g., TNO155) involves reducing basicity to mitigate QT prolongation risks.

    • CYP Enzymes: The chloropyridine moiety can be a substrate for CYP3A4 metabolism or a reversible inhibitor.

    • Kinases: Broad kinome profiling (e.g., KINOMEscan) typically reveals a "clean" profile (S(35) < 0.05), as the allosteric binding mode does not compete with ATP. However, weak inhibition of ALK or ROS1 has been observed in high-concentration screens (>10 µM) due to structural similarities with crizotinib-like scaffolds.

Experimental Protocols

To validate the cross-reactivity profile of an inhibitor derived from this scaffold, the following self-validating workflows are recommended.

Protocol A: SHP2 vs. SHP1 Selectivity Assay (Biochemical)

Objective: Quantify the Selectivity Index (SI) = IC50(SHP1) / IC50(SHP2).

  • Reagents: Recombinant full-length SHP2 and SHP1 proteins; Surrogate substrate (DiFMUP); Activator peptide (IRS1_pY1172 for SHP2, Lck_pY394 for SHP1).

  • Preparation: Dilute inhibitor (10-point dose-response, starting at 100 µM) in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT).

  • Activation: Incubate enzyme (0.5 nM) with activator peptide (0.5 µM) for 15 min at RT to induce the open conformation (for active site baselining) or omit peptide to test allosteric stabilization (preferred for this scaffold).

  • Reaction: Add DiFMUP (200 µM). Incubate for 30 min at RT.

  • Detection: Measure fluorescence (Ex 358 nm / Em 455 nm).

  • Validation:

    • Z-Factor: Must be >0.7.

    • Control: SHP099 (IC50 ~70 nM) must be included as a positive control.

    • Causality Check: If IC50 shifts >10-fold with high peptide concentration, the inhibitor is likely allosteric (competing with activation).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in a complex cellular environment.

  • Cell Line: KYSE-520 (SHP2-dependent esophageal cancer line).

  • Treatment: Treat cells with inhibitor (1 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (40°C to 65°C) for 3 min.

  • Lysis: Lyse cells using freeze-thaw cycles. Centrifuge to remove precipitated (unstable) protein.

  • Detection: Western blot for SHP2.

  • Result: The amino-chloropyridine inhibitor should stabilize SHP2, shifting the melting curve (

    
    ) by >2°C compared to DMSO.
    

Visualizations

Diagram 1: SHP2 Allosteric Inhibition Pathway

This diagram illustrates how the inhibitor locks SHP2 in the auto-inhibited state, blocking the RAS-MAPK signaling cascade.

SHP2_Pathway RTK RTK (EGFR/FGFR) GRB2 GRB2 RTK->GRB2 Recruitment SHP2_Closed SHP2 (Closed/Inactive) GRB2->SHP2_Closed Binds N-SH2 SHP2_Open SHP2 (Open/Active) SHP2_Closed->SHP2_Open Activation (Peptide Binding) RAS_GDP RAS-GDP SHP2_Open->RAS_GDP Dephosphorylates Negative Regulators Inhibitor Amino-Cl-Pyridine Inhibitor Inhibitor->SHP2_Closed Stabilizes (Molecular Glue) Inhibitor->SHP2_Open Blocks Transition RAS_GTP RAS-GTP RAS_GDP->RAS_GTP Exchange RAF RAF/MEK/ERK Cascade RAS_GTP->RAF Signaling On

Caption: Mechanism of Action: The inhibitor (blue) binds to the allosteric tunnel of SHP2, preventing the conformational change required for phosphatase activation and downstream RAS-MAPK signaling.

Diagram 2: Experimental Workflow for Specificity

Workflow cluster_biochem Biochemical Profiling cluster_cell Cellular Validation Compound 1-(4-Amino-6-Cl-Py) Derivative SHP2_Assay SHP2 Activity (IC50 < 50 nM) Compound->SHP2_Assay SHP1_Assay SHP1 Activity (Selectivity > 1000x) Compound->SHP1_Assay pERK pERK Levels (Western/AlphaLISA) SHP2_Assay->pERK If Potent CETSA CETSA (Target Engagement) pERK->CETSA Confirm Binding

Caption: Validation Workflow: A step-by-step protocol ensuring the inhibitor is both potent against SHP2 and selective against SHP1 before cellular confirmation.

References

  • Chen, Y. N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535(7610), 148-152.

  • LaMarche, M. J., et al. (2020). "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 63(22), 13578-13594.

  • Garcia Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773-7782.

  • PubChem. "1-(4-Amino-6-chloropyridin-3-yl)ethanone - Compound Summary." National Library of Medicine.

  • Wang, J., et al. (2020). "JAB-3068, a potent and selective allosteric SHP2 inhibitor." Cancer Research, 80(16 Supplement), CT160.

A Comprehensive Guide to Validating the Purity of Synthesized 1-(4-Amino-6-chloropyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Analytical Accuracy and Confidence in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel compound such as 1-(4-Amino-6-chloropyridin-3-YL)ethanone, a substituted aminopyridine derivative with potential applications in medicinal chemistry, rigorous purity validation is a non-negotiable prerequisite for advancing through the development pipeline. Impurities, even at trace levels, can have a significant impact on the final drug product's safety, efficacy, and stability.[1][2][3]

This guide provides a comparative analysis of essential analytical techniques for the comprehensive purity assessment of 1-(4-Amino-6-chloropyridin-3-YL)ethanone. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed decision-making.

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple methods that rely on different chemical and physical principles, provides a more complete and reliable purity profile. For 1-(4-Amino-6-chloropyridin-3-YL)ethanone, a combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Techniques: The Gold Standard for Separation

Chromatographic methods are indispensable for separating the target compound from impurities, by-products, and residual starting materials.[2]

1. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of pharmaceutical impurity profiling due to its high resolution, sensitivity, and versatility.[4] For a polar compound like 1-(4-Amino-6-chloropyridin-3-YL)ethanone, a reversed-phase HPLC (RP-HPLC) method is the most common starting point.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a robust initial choice, offering good retention for moderately polar compounds. The "Shim-pack Scepter C18" has been shown to be effective for separating aminopyridines.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.0) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[5][6] The pH of the buffer is critical for controlling the ionization state of the amino group, which significantly affects retention and peak shape. For aminopyridines, which are basic, using a mobile phase without an ion-pairing reagent can be advantageous for LC/MS compatibility.[7][8]

  • Detection: UV detection is a standard and reliable method for aromatic compounds. The wavelength of maximum absorbance (λmax) for the compound should be determined to ensure optimal sensitivity. For similar aminopyridines, detection wavelengths around 270-280 nm have been utilized.[5][8]

Table 1: Comparison of HPLC and GC-MS for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.Volatile and thermally stable compounds. Derivatization may be required for polar compounds.[9][10]
Sensitivity High (typically ppm to ppb levels).Very high (typically ppb to ppt levels).
Selectivity High, can be tuned by adjusting mobile phase, stationary phase, and detector.Very high, provides structural information from mass spectra.
Sample Preparation Generally simple, involves dissolving the sample in a suitable solvent.May require derivatization to increase volatility and thermal stability.[10]
Ideal for 1-(4-Amino-6-chloropyridin-3-YL)ethanone Primary choice due to the compound's polarity and potential for thermal degradation.Secondary or complementary technique, likely requiring derivatization.

Experimental Protocol: RP-HPLC Method for 1-(4-Amino-6-chloropyridin-3-YL)ethanone

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3 µm particle size.[6]

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).[5]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35 °C.[5]

    • Injection Volume: 10 µL.[5]

    • Detection: UV at 275 nm.[6]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC Purity Analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.[11][12] For a compound like 1-(4-Amino-6-chloropyridin-3-YL)ethanone, which has polar functional groups (amino and keto), derivatization is often necessary to increase its volatility and thermal stability for GC analysis.[9][10]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like amines). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. Pyridine is often used as a solvent and catalyst in these reactions.[10]

  • Column Selection: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable for the analysis of derivatized aromatic compounds.

  • Mass Spectrometry Detection: MS detection provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule, which is invaluable for impurity identification.

Experimental Protocol: GC-MS Method (Post-Derivatization)

  • Derivatization: In a vial, dissolve a small amount of the sample in pyridine. Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 70°C for 30 minutes to ensure complete reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.[13]

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Oven Temperature Program: Start at 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 50-500 amu.[13]

  • Data Analysis: Identify the peak corresponding to the derivatized target compound. Analyze other peaks for potential impurities by comparing their mass spectra to library databases (e.g., NIST).

Caption: Workflow for GC-MS Impurity Profiling.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide crucial information about the chemical structure of the synthesized compound and can help in identifying unknown impurities.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for confirming the identity of 1-(4-Amino-6-chloropyridin-3-YL)ethanone and for detecting impurities that may not be visible by other techniques.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Can be employed for unambiguous assignment of all proton and carbon signals and for determining the structure of significant impurities.

2. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] It serves as a quick quality control check to confirm the presence of key functional groups in 1-(4-Amino-6-chloropyridin-3-YL)ethanone, such as the amino (N-H stretching), chloro-pyridine (C-Cl stretching), and ketone (C=O stretching) groups. While it can distinguish between some isomers, it is less effective for quantifying impurities compared to chromatographic methods.[15]

Table 2: Comparison of NMR and FTIR for Structural Confirmation

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Based on the absorption of infrared radiation by molecular vibrations.
Information Provided Detailed structural information, including connectivity of atoms and stereochemistry.Presence or absence of specific functional groups.
Sensitivity for Impurity Detection Can detect impurities at the 1-5% level, and lower with specialized techniques.Generally less sensitive for impurity detection compared to NMR and chromatography.
Sample Preparation Requires dissolving the sample in a deuterated solvent.Minimal sample preparation, can be analyzed neat (solid or liquid).
Role in Purity Validation Primary tool for structural confirmation and identification of major impurities.Rapid screening for the presence of expected functional groups and absence of major unexpected ones.

A Self-Validating System for Trustworthy Results

To ensure the trustworthiness of the purity assessment, a self-validating system should be implemented. This involves:

  • Method Validation: The chosen analytical methods (especially HPLC) should be validated according to ICH guidelines, including parameters like specificity, linearity, accuracy, precision, and limit of detection/quantification.

  • Reference Standards: Whenever possible, use a well-characterized reference standard of 1-(4-Amino-6-chloropyridin-3-YL)ethanone for comparison.

  • Spiking Studies: To confirm the ability of the analytical method to detect known potential impurities, the sample can be "spiked" with small amounts of these impurities.

  • Orthogonal Data Correlation: The results from different analytical techniques should be cross-correlated. For example, an impurity detected by HPLC should ideally be consistent with data from LC-MS and NMR if present at a sufficient level.

Conclusion: A Holistic Approach to Purity Validation

Validating the purity of a synthesized compound like 1-(4-Amino-6-chloropyridin-3-YL)ethanone is a critical and multi-faceted process. A robust and reliable assessment relies on an orthogonal approach, primarily leveraging the high-resolution separation of HPLC for quantification, complemented by the structural elucidation power of NMR and the impurity identification capabilities of GC-MS. FTIR serves as a valuable, rapid screening tool. By understanding the principles behind each technique and implementing a self-validating analytical workflow, researchers can have high confidence in the purity of their synthesized materials, a crucial step in the journey of drug discovery and development.

References

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Google Scholar.
  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography.
  • HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. (n.d.). SIELC Technologies.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-440.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2013). ResearchGate.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Open Access Journals - Research and Reviews.
  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. (1999). Health Canada.
  • Kyselka, J., & Čajka, T. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109.
  • Amine Product Testing: Ensuring Quality and Purity in Amines. (n.d.). Diplomata Comercial.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2025). ResearchGate.
  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich.
  • Organic Analysis Techniques Guide. (n.d.). Scribd.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC.
  • Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds. Could we do this without solvent? (2014). ResearchGate.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. (n.d.). Thermo Fisher Scientific.

Sources

Unambiguous Structure Elucidation: A Comparative Guide to Confirming 1-(4-Amino-6-chloropyridin-3-YL)ethanone via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the unequivocal determination of a molecule's three-dimensional structure is paramount. All subsequent research, from understanding biological activity to developing structure-activity relationships (SAR), rests on the foundation of an accurate molecular architecture. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, providing a definitive and high-resolution snapshot of a molecule's atomic arrangement.

This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural confirmation of 1-(4-Amino-6-chloropyridin-3-YL)ethanone, a substituted pyridine derivative of interest in medicinal chemistry. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear rationale for why crystallography provides the highest level of structural confidence.

Part 1: The Gold Standard: Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[1][2][3] The technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal.[3] The resulting diffraction pattern is used to generate an electron density map, from which the atomic structure can be determined and refined.[4]

Experimental Protocol: From Synthesis to Structure

Step 1: Synthesis of 1-(4-Amino-6-chloropyridin-3-YL)ethanone

While multiple synthetic routes may exist, a common approach involves the targeted functionalization of a pyridine ring. For the purposes of this guide, we will consider a plausible synthesis starting from commercially available precursors. The target compound, 1-(4-Amino-6-chloropyridin-3-YL)ethanone (CAS: 1393559-79-9), is a known chemical entity. A general synthetic strategy might involve the acylation of a pre-functionalized 4-amino-6-chloropyridine, though specific laboratory procedures can vary.[5] Following synthesis, purification via column chromatography or recrystallization is essential to obtain a high-purity sample for crystal growth.

Step 2: Growing High-Quality Single Crystals

The critical bottleneck in X-ray crystallography is often the growth of a suitable single crystal.[6][7] The ideal crystal should be at least 20-50 micrometers in all dimensions, possess a well-defined shape, and be free of cracks or defects.[2][8] Several techniques can be employed, with the goal of slowly reaching a state of supersaturation to allow for ordered molecular packing.[9]

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve a small amount (5-10 mg) of purified 1-(4-Amino-6-chloropyridin-3-YL)ethanone in a minimum amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.[10]

  • Induce Supersaturation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use a cap that allows for very slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a refrigerator or a quiet corner of a lab bench. Allow the solvent to evaporate slowly over several days to weeks.[7]

  • Harvesting: Once suitable crystals have formed, carefully remove a single crystal from the solution using a cryo-loop and immediately mount it on the diffractometer.

Step 3: X-ray Diffraction Data Collection & Structure Refinement

The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[2] It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[11][12]

Workflow for Crystallographic Analysis

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing (Integration & Scaling) Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation Final_Structure Definitive 3D Structure Validation->Final_Structure G cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry center Structural Elucidation of 1-(4-Amino-6-chloropyridin-3-YL)ethanone XRD_Info Definitive 3D Structure center->XRD_Info NMR_Info Atomic Connectivity center->NMR_Info MS_Info Molecular Formula center->MS_Info XRD_Pro Provides bond lengths/angles Unambiguous stereochemistry XRD_Info->XRD_Pro Yields XRD_Con Requires high-quality single crystals XRD_Info->XRD_Con Requires NMR_Pro Provides data in solution Excellent for connectivity NMR_Info->NMR_Pro Yields NMR_Con Inferred structure Ambiguity possible NMR_Info->NMR_Con Limitation MS_Pro High sensitivity Exact mass MS_Info->MS_Pro Yields MS_Con No connectivity data Cannot distinguish isomers MS_Info->MS_Con Limitation

Sources

"comparative analysis of synthesis methods for substituted aminopyridines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

Synthesizing substituted aminopyridines presents a unique dichotomy in medicinal chemistry. While the pyridine ring is a privileged scaffold in over 20% of FDA-approved drugs (e.g., Apixaban, Dabrafenib), its electronic properties create distinct synthetic hurdles. The nitrogen atom renders the ring electron-deficient, deactivating it toward electrophilic aromatic substitution while simultaneously making it a potent ligand that can poison transition metal catalysts.

This guide objectively compares the three dominant synthetic methodologies: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) , Nucleophilic Aromatic Substitution (


) , and Direct C-H Amination .

Part 1: Methodological Deep Dive

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: 3-aminopyridines, electron-rich pyridines, and complex late-stage functionalization.

The Buchwald-Hartwig amination is the "precision tool" of pyridine synthesis. Unlike


, it does not require the pyridine to be electron-deficient.[1] However, pyridines are notorious for binding to Pd(II) species, arresting the catalytic cycle.
  • Critical Insight (The "Poisoning" Effect): Standard ligands like

    
     often fail because the pyridine substrate out-competes the phosphine for the metal center.
    
  • The Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos , BrettPhos , or Josiphos ). These ligands create a steric wall that prevents the pyridine nitrogen from coordinating to the palladium, forcing the reaction through the desired oxidative addition/reductive elimination cycle.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where pyridine interference typically occurs and how bulky ligands prevent it.

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halopyridine AmineBind Amine Coordination (Ar-Pd-NHR2) OxAdd->AmineBind + Amine Poison OFF-CYCLE TRAP: Pyridine-Pd Coordination OxAdd->Poison If Ligand is Small Deprot Deprotonation (Base Required) AmineBind->Deprot + Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration Poison->OxAdd Reversible (Slow)

Caption: The Buchwald-Hartwig cycle.[2] Note the red "Off-Cycle Trap" where pyridine substrates can sequester the catalyst if sterically unencumbered ligands are used.

Validated Protocol: C3-Amination of 3-Chloropyridine
  • Reagents: 3-Chloropyridine (1.0 eq), Morpholine (1.2 eq),

    
     (2 mol%), Xantphos (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene or Dioxane (Anhydrous, degassed).

  • Procedure:

    • Inerting: Charge a reaction vial with

      
      , Xantphos, and 
      
      
      
      . Seal and purge with Argon for 5 minutes. Why: Pd(0) is oxygen-sensitive; bases like alkoxides degrade in moisture.
    • Solvation: Add degassed toluene, then the chloropyridine and amine via syringe.

    • Heating: Heat to 100°C for 12 hours.

    • Workup: Filter through a celite pad (removes Pd black). Concentrate.

    • Purification: Silica gel chromatography. Tip: Pre-wash silica with 1%

      
       in hexanes to prevent the basic aminopyridine from streaking.
      
Method B: Nucleophilic Aromatic Substitution ( )

Best For: 2- and 4-halopyridines, fluoropyridines, and large-scale industrial synthesis.

This is the "industrial hammer." It relies on the inherent electron deficiency of the pyridine ring.[3] The nitrogen atom acts as an internal electron sink (analogous to a nitro group in benzene), stabilizing the anionic Meisenheimer intermediate.

  • Reactivity Order: F >> Cl ≈ Br > I.

    • Expert Note: Unlike cross-coupling (where I > Br > Cl),

      
       favors Fluorine because the high electronegativity of F lowers the energy of the transition state for the rate-determining nucleophilic attack.
      
  • Positional Limit: Only effective at C2 and C4 positions. C3 is electronically "invisible" to this mechanism without strong auxiliary electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    .
Mechanistic Visualization

SnArMechanism Start 2-Fluoropyridine TS Meisenheimer Complex (Anionic) Start->TS Nucleophilic Attack (Rate Limiting) End 2-Aminopyridine + F- TS->End Aromatization (Fast)

Caption:


 mechanism showing the formation of the resonance-stabilized Meisenheimer complex.
Validated Protocol: Amination of 2-Fluoropyridine
  • Reagents: 2-Fluoropyridine (1.0 eq), Primary Amine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the charged intermediate).

  • Procedure:

    • Mix reagents in DMSO.

    • Heat to 80-100°C (sealed tube recommended for volatile amines).

    • Quench: Pour into crushed ice/water. The product often precipitates as a solid, allowing for filtration rather than extraction. Why: DMSO is difficult to extract from; precipitation is cleaner.

Part 2: Comparative Analysis

The following data aggregates performance metrics from recent literature (2015–2024) regarding the synthesis of morpholino-pyridines.

FeatureBuchwald-Hartwig

(Fluoropyridine)
Direct C-H Amination
Substrate Scope Universal (C2, C3, C4)Limited (C2, C4 only)Limited (Mostly C2)
Atom Economy Low (Requires Halide + Base)Medium (Requires Halide)High (H as leaving group)
Cost High (Pd catalyst + Ligand)Low (Cheap reagents)Medium (Specialized oxidants)
Scalability Moderate (Pd removal issues)High (Industrial standard)Low (Safety concerns with oxidants)
Avg. Yield (C2) 85-95%90-98%40-60%
Avg. Yield (C3) 80-90%< 5% (Fails)< 10% (Fails)
Key Limitation Catalyst poisoning; CostRequires activated substrateRegioselectivity issues
Decision Matrix: Which Method Should You Choose?

DecisionTree Start Target Structure? Pos Position of Amine? Start->Pos C2C4 C2 or C4 Position Pos->C2C4 C3 C3 Position Pos->C3 SnAr Use SnAr (Cheap, Scalable) C2C4->SnAr Usually Preferred EWG Has Strong EWG? (NO2, CN, CF3) C3->EWG EWG->SnAr Yes Buchwald Use Buchwald-Hartwig (Pd-Catalysis) EWG->Buchwald No (Standard)

Caption: Strategic decision tree for selecting the optimal synthesis route based on substitution patterns.

Part 3: Emerging Technologies (Direct C-H Amination)

While


 and Pd-catalysis dominate, Direct C-H Amination  is the frontier.
  • Mechanism: Typically involves activating the pyridine nitrogen (e.g., as an N-oxide or N-iminopyridinium ylide) to direct a nucleophile to the C2 position.

  • Recent Advance: The Zincke Aminolysis creates 3-aminopyridines via ring-opening/ring-closing cascades, offering a metal-free route to the difficult C3 position, though yields vary significantly based on steric bulk.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). "The evolution of a revolution: The Buchwald-Hartwig amination." Chemical Science.

  • BenchChem. (2025).[3][4] "Application Notes and Protocols: Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines." BenchChem Application Guides. 
    
  • Fier, P. S., et al. (2020).[5] "Direct Conversion of Pyridines to Boc-Protected 2-Aminopyridines." Journal of the American Chemical Society.

  • Organic Chemistry Portal. (2024). "Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligands."

  • RSC Advances. (2025). "Cracking the code: the clinical and molecular impact of aminopyridines; a review."

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。